This chemical entity is a synthetic indole-chalcone hybrid investigated as a novel antibacterial agent targeting DNA gyrase.
The table below summarizes the key efficacy and safety data for Compound 24:
| Assay Parameter | Result / Value | Experimental Context |
|---|---|---|
| Minimum Inhibitory Concentration (MIC) | 19.53 μg/mL | Against multidrug-resistant (MDR) Pseudomonas aeruginosa and Staphylococcus aureus [1] |
| Bactericidal Efficacy (Flow Cytometry) | 89.8% cell death | Resulting from extensive membrane damage in bacterial cells [1] |
| Enzyme Inhibition (DNA Supercoiling Assay) | Significant suppression of gyrase activity | Confirmed via in vitro supercoiling assay [1] |
| Cytotoxicity (Hemolytic Assay) | No cytotoxicity observed | Indicating selective toxicity for bacterial cells [1] |
Compound 24 exhibits a dual mechanism, targeting the bacteria through two distinct pathways, which is crucial for overcoming conventional resistance.
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription [2]. Compound 24 inhibits this enzyme.
Diagram of the DNA gyrase catalytic cycle and inhibition by Compound 24.
Flow cytometry experiments revealed that Compound 24 induces extensive damage to the bacterial membrane, resulting in high levels of cell death [1]. This physical disruption of the cell's integrity is a rapid bactericidal action.
To validate the above mechanisms, the following key experiments were conducted.
This assay tests the functional ability of the enzyme to introduce negative supercoils into DNA in the presence of the inhibitor [1] [3].
This is a more advanced, quantitative version of the supercoiling assay, suitable for screening many compounds [3].
These computational studies predict the binding affinity and stability of the compound within the enzyme's active site [1].
The indole-chalcone derivative, Compound 24, represents a highly promising template for novel antibacterial drug development due to its dual mechanism of action—combining potent DNA gyrase inhibition with bacterial membrane disruption [1]. This multi-target strategy, coupled with its demonstrated efficacy against multidrug-resistant pathogens and lack of cytotoxicity, positions it as a strong lead candidate for overcoming the growing challenge of antibiotic resistance.
Further research, including in vivo efficacy studies and more extensive toxicological profiling, is the logical next step in the development pipeline.
DNA gyrase is a bacterial type II topoisomerase that plays an indispensable role in maintaining DNA topology through the introduction of negative supercoils into bacterial DNA at the expense of ATP hydrolysis. This enzyme is essential in all bacteria but absent from higher eukaryotes, making it an exceptionally attractive target for antibacterial agents with potential for selective toxicity [1]. The clinical validation of gyrase as a drug target is demonstrated by the success of fluoroquinolone antibiotics, which have enjoyed widespread clinical use for decades. However, the rapid emergence of bacterial resistance to these agents has necessitated the search for both new compound classes and novel modes of inhibition for this enzyme [1] [2].
The molecular architecture of DNA gyrase consists of a heterotetrameric complex formed by two GyrA and two GyrB subunits (A₂B₂), with each subunit type contributing distinct functional capabilities to the holoenzyme [3]. The GyrA subunits are primarily responsible for DNA breakage and reunion activities, containing the active-site tyrosine residues that form transient covalent bonds with DNA during the strand passage reaction. The GyrB subunits contain the ATPase active site that provides the energy necessary for the supercoiling reaction through ATP binding and hydrolysis [1] [4]. This structural organization creates multiple potential targeting sites for pharmacological intervention, ranging from the DNA-binding and cleavage sites to the ATP-binding pocket and various protein-protein interfaces essential for enzymatic function.
The DNA gyrase enzyme exhibits a sophisticated structural organization that facilitates its unique ability to introduce negative supercoils into DNA. The GyrA subunit consists of two primary domains: an N-terminal breakage-reunion domain (BRD) that contains the catalytic tyrosine residue responsible for DNA cleavage, and a C-terminal domain (CTD) that forms a distinctive β-pinwheel structure essential for DNA wrapping [4] [5]. The GyrB subunit is similarly organized into an N-terminal ATPase domain belonging to the GHKL (Gyrase, Hsp90, Histidine Kinase, MutL) superfamily, and a C-terminal TOPRIM (Topoisomerase-Primase) domain that provides the structural foundation for interaction with both GyrA and DNA [4]. These domains assemble into a functional heterotetramer with three distinct gating interfaces that control DNA transport through the enzyme during the supercoiling cycle [1].
The quaternary structure of gyrase creates three primary gating regions that undergo coordinated opening and closing during the supercoiling cycle. The N-gate, formed by the ATPase domains of GyrB, controls the entrance of the DNA segment to be transported (T-segment). The DNA-gate, formed at the interface of the GyrA subunits, facilitates the double-strand breakage and reunion reactions. The C-gate, constituted by the C-terminal domains of GyrA, serves as the exit point for the T-segment after strand passage [1] [3]. This multi-gate architecture enables the enzyme to maintain control over the DNA segments throughout the supercoiling reaction, preventing the accidental release of broken DNA ends that could prove deleterious to the bacterial cell.
The catalytic mechanism of DNA supercoiling follows a sophisticated sequence of conformational changes often described as the "two-gate mechanism" [1]. The process begins with the binding of the gate segment (G-segment) of DNA to the enzyme, positioned at the interface between the GyrA dimer and the TOPRIM domains of GyrB. The DNA then wraps around the CTDs of GyrA in a positive, right-handed supercoil spanning approximately 130 base pairs, which facilitates the capture of the transported segment (T-segment) from the same DNA molecule [1]. The subsequent binding of ATP to the GyrB subunits induces dimerization of the N-gate, trapping the T-segment within the upper cavity of the enzyme [3] [4].
The G-segment is then cleaved via transesterification reactions, forming covalent phosphotyrosyl bonds between the catalytic tyrosine residues of GyrA and the 5'-phosphate groups of DNA, creating a reversible double-strand break [5]. The T-segment is passed through this break in an energy-dependent process fueled by ATP hydrolysis, resulting in the introduction of two negative supercoils into the DNA molecule [1] [3]. Following strand passage, the DNA gate reseals the break in the G-segment, and the C-gate opens to allow exit of the T-segment, completing the catalytic cycle. The hydrolysis of ATP and release of ADP resets the N-gate, preparing the enzyme for subsequent rounds of supercoiling [1].
DNA gyrase supercoiling cycle with primary inhibition sites. Colored circles indicate inhibitor targeting points.
DNA gyrase inhibitors are broadly categorized into two distinct classes based on their molecular mechanisms of action: catalytic inhibitors that disrupt the enzymatic activity of gyrase, and gyrase poisons that stabilize the covalent enzyme-DNA complex, leading to the accumulation of double-strand breaks [1]. This fundamental distinction has profound implications for both the antibacterial efficacy and potential resistance mechanisms associated with each inhibitor class. Catalytic inhibitors typically function by competing with essential cofactors or blocking functional sites necessary for the supercoiling reaction, while gyrase poisons act through a gain-of-function mechanism that converts the essential enzyme into a cellular toxin [1] [2].
The quinolone antibiotics, including ciprofloxacin and moxifloxacin, represent the most clinically successful examples of gyrase poisons. These compounds interact with the DNA breakage-reunion site at the interface of GyrA and the bound DNA, stabilizing the cleaved complex and preventing religation of the DNA break [1] [6]. In contrast, aminocoumarin antibiotics such as novobiocin function as catalytic inhibitors by competitively binding to the ATP-binding pocket in the GyrB subunit, preventing ATP hydrolysis and thereby blocking the energy transduction required for DNA supercoiling [1] [3]. More recently discovered inhibitor classes include the tricyclic pyrimidoindole inhibitors (TriBE inhibitors) that target the GyrB/ParE ATPase sites, and various compounds that interfere with DNA binding through interactions at the GyrA interface [2] [6].
Table 1: DNA Gyrase Inhibitor Classes and Characteristics
| Inhibitor Class | Representative Compounds | Molecular Target | Mechanism of Action | Primary Resistance Mechanisms |
|---|---|---|---|---|
| Quinolones/Fluoroquinolones | Ciprofloxacin, Moxifloxacin, Nalidixic acid | GyrA (DNA breakage-reunion site) | Stabilize cleavage complex (poison) | QRDR mutations (GyrA S83L, D87N); Efflux pump upregulation |
| Aminocoumarins | Novobiocin, Coumermycin A1 | GyrB (ATP-binding site) | Competitive ATP inhibition (catalytic) | GyrB R136 mutations; Reduced permeability |
| TriBE Inhibitors | GP6 | GyrB/ParE (ATP-binding site) | ATP-competitive inhibition (catalytic) | GyrB D81N, T173N; Efflux pump upregulation |
| Simocyclinone | Simocyclinone D8 | GyrA (CTD DNA-wrapping domain) | Prevents DNA binding (catalytic) | Not fully characterized |
The quinolone antibiotics represent one of the most successful classes of gyrase-targeted antibacterials, originating from the accidental discovery of nalidixic acid as a chloroquine synthesis byproduct [1]. Structural modifications leading to fluoroquinolones have yielded compounds with significantly enhanced antimicrobial activity and broader spectrum of action. These agents primarily function by stabilizing the cleavage complex, converting gyrase into a cellular toxin that generates persistent double-strand breaks in bacterial DNA [1] [2]. The resulting DNA damage triggers SOS response activation and can lead to the production of reactive oxygen species, ultimately causing bacterial cell death [1].
The aminocoumarin antibiotics represent the classic example of catalytic inhibitors that target the ATP-binding site of GyrB. Novobiocin, the best-studied aminocoumarin, functions by mimicking the folded conformation of ATP, engaging in specific hydrogen bonds with residue D73 and a conserved water molecule within the ATP-binding pocket [3] [6]. This molecular mimicry prevents ATP binding and subsequent hydrolysis, thereby blocking the energy transduction required for the strand passage reaction. Although novobiocin was previously used clinically, it was discontinued due to efficacy and safety concerns, though it remains an important tool compound for understanding GyrB inhibition [2].
Emerging inhibitor classes such as the TriBE inhibitors (Tricyclic Bacterial Topoisomerase Inhibitors) represent promising approaches for overcoming existing resistance mechanisms. These compounds target the ATP-binding site of GyrB but engage distinct molecular interactions compared to aminocoumarins, as evidenced by their non-overlapping resistance profiles [2]. GP6, a representative TriBE inhibitor, demonstrates potent activity against various Gram-negative pathogens and shows asymmetric cross-resistance patterns, with GP6-resistant isolates frequently displaying cross-resistance to ciprofloxacin, but not vice versa [2]. This suggests potentially distinct binding modes and resistance trajectories that may offer therapeutic advantages in overcoming pre-existing fluoroquinolone resistance.
Bacterial resistance to gyrase inhibitors develops through diverse molecular mechanisms that can be broadly categorized into target-based resistance, resulting from mutations in the genes encoding gyrase subunits, and non-target resistance, primarily mediated by efflux pump upregulation or reduced permeability [2]. Target-based resistance mutations typically occur in specific regions of gyrase known as quinolone-resistance-determining regions (QRDRs), which encompass discrete areas of gyrA and gyrB that are critical for drug binding but not essential for enzymatic function [1]. In Escherichia coli, the most frequently observed quinolone resistance mutations occur at positions S83 and D87 in GyrA, which map to the putative DNA binding surface of α-helix 4 and directly interfere with drug binding without abolishing supercoiling activity [6].
For inhibitors targeting the GyrB subunit, resistance typically arises from specific point mutations in the ATP-binding pocket that disrupt inhibitor binding while preserving ATP recognition and hydrolysis. In the case of aminocoumarins, resistance primarily maps to position R136 in E. coli GyrB, which undergoes substitution to leucine, histidine, cysteine, serine, or alanine in resistant strains [6]. Similarly, resistance to TriBE inhibitors such as GP6 involves mutations at positions D81 and T173 in GyrB, which line the ATP-binding pocket and participate in direct interactions with the inhibitor molecules [2]. The structural specificity of these resistance mutations contributes to the distinct resistance profiles observed between different inhibitor classes, with minimal cross-resistance between quinolones and ATP-competitive inhibitors.
Recent research utilizing experimental evolution approaches has revealed fundamental differences in the evolutionary trajectories toward resistance between quinolones and novel inhibitor classes like TriBE inhibitors [2]. When bacterial populations are exposed to increasing concentrations of ciprofloxacin, resistance typically develops through a conserved evolutionary pathway characterized by initial target modifications (Stage I) followed by subsequent efflux pump upregulation (Stage II). In contrast, resistance evolution to GP6 follows distinct trajectories dominated by early efflux pump deregulation prior to or even in lieu of target modifications [2].
These differences in evolutionary dynamics are illustrated by the fact that during experimental evolution of Escherichia coli and Acinetobacter baumannii under GP6 selection pressure, efflux-related mutations emerged as the primary resistance mechanism in the majority of evolved populations [2]. The most prominently implicated efflux systems included the species-specific pumps AcrAB/TolC in E. coli and AdeIJK in A. baumannii, as well as the shared MdtK transporter. This pattern stands in stark contrast to ciprofloxacin resistance evolution, where target modifications in gyrA uniformly emerged first across all experimental lineages [2]. These findings highlight the critical influence of inhibitor class on the evolutionary dynamics of resistance development and suggest that efflux pump inhibition may represent a particularly valuable combinatorial approach for novel GyrB-targeted therapeutics.
Table 2: Comparative Evolutionary Trajectories for Gyrase Inhibitor Resistance
| Evolutionary Feature | Quinolones (e.g., Ciprofloxacin) | TriBE Inhibitors (e.g., GP6) | Aminocoumarins (e.g., Novobiocin) |
|---|---|---|---|
| Primary Stage I Mutations | GyrA QRDR mutations (S83L, D87N) | Efflux pump upregulation | GyrB ATP-binding site (R136C/L/H/S) |
| Primary Stage II Mutations | Efflux pump upregulation; ParC QRDR mutations | GyrB ATP-binding site (D81N, T173N) | Reduced permeability; Additional GyrB mutations |
| Cross-Resistance Profile | Variable cross-resistance to other quinolones | Strong cross-resistance to ciprofloxacin | Limited to aminocoumarins |
| Dominant Resistance Mechanism | Target modification | Efflux pump upregulation | Target modification |
The gold-standard methodology for evaluating gyrase inhibition involves in vitro DNA supercoiling assays that directly measure the enzyme's ability to introduce negative supercoils into relaxed DNA substrates [7] [8]. These assays typically utilize purified gyrase subunits reconstituted into functional heterotetramers and relaxed plasmid DNA (commonly pBR322) as the substrate [8]. The supercoiling reaction is conducted in optimized buffer conditions containing Tris-HCl (pH 7.5), magnesium chloride, potassium glutamate, ATP, dithiothreitol, and bovine serum albumin, with reactions initiated by enzyme addition and terminated using stop solution containing Sarkosyl and EDTA [7] [8].
The reaction products are subsequently separated by agarose gel electrophoresis, which resolves the topological isoforms of DNA based on their superhelical density. Relaxed DNA substrates migrate more slowly through the gel matrix, while negatively supercoiled DNA exhibits accelerated migration due to its compact conformation [8]. Following electrophoresis, gels are typically stained with ethidium bromide and visualized under UV illumination, with the amount of supercoiled DNA quantified by densitometric analysis [7]. The percentage inhibition is calculated by comparing supercoiling activity in the presence of test compounds relative to untreated controls, with IC₅₀ values determined through dose-response curves [7]. This assay provides a direct and quantitative measure of a compound's ability to inhibit the primary function of DNA gyrase and serves as a cornerstone for inhibitor characterization.
Single-molecule techniques have emerged as powerful approaches for investigating the mechanochemical properties of gyrase and its inhibition. Recent methodological advances include the development of high-throughput single-molecule platforms that enable the study of DNA supercoiling effects on protein-DNA interactions under physiological conditions [9]. These approaches utilize specifically modified plasmid DNA labeled with fluorophores and biotin, allowing the induction of defined superhelical states using gyrase (for negative supercoiling) or reverse gyrase (for positive supercoiling) [9]. The application of these techniques has revealed that negative DNA supercoiling can exacerbate off-target effects in DNA unwinding by CRISPR-Cas9 and enhance binding interactions between mismatch repair proteins and damaged DNA [9].
Rotor bead tracking represents another single-molecule approach that has provided fundamental insights into the mechanochemical cycle of DNA gyrase [4]. This technique allows precise measurement of gyrase activity as a function of DNA tension and ATP concentration, enabling the development of detailed models that describe the coupling between ATP hydrolysis and DNA translocation [4]. Additionally, structural biology approaches including X-ray crystallography and cryo-electron microscopy have yielded high-resolution structures of gyrase domains and complexes with inhibitors, providing atomic-level insights into drug binding interactions and resistance mechanisms [1] [4]. These structural insights have facilitated structure-based drug design campaigns aimed at developing novel inhibitors that engage previously unexplored binding pockets on both GyrA and GyrB subunits [6].
DNA gyrase inhibition assay workflow. Colored circles indicate primary assay applications.
The ongoing challenge of antibacterial resistance continues to drive innovation in gyrase-targeted drug discovery, with several promising avenues emerging for next-generation inhibitors. Structure-based drug design approaches have identified novel binding sites on both GyrA and GyrB subunits that remain unexploited by current clinical agents [6]. Molecular docking campaigns targeting the dimer interface of GyrA have identified small-molecule compounds that inhibit supercoiling activity through mechanisms distinct from quinolone action, potentially offering opportunities to overcome existing resistance determinants [6]. Similarly, ongoing efforts to target the ATP-binding site of GyrB have yielded novel chemical scaffolds with activity against fluoroquinolone-resistant strains, demonstrating the continued potential of this target site despite the historical precedent of aminocoumarins [2] [6].
The clinical advancement of non-quinolone inhibitors such as zoliflodacin (a spiropyrimidinetrione) and gepotidacin (a triazaacenaphthylene) demonstrates the continued potential for targeting type II topoisomerases with novel mechanisms of action [2]. These agents interact with distinct binding sites at the topoisomerase-DNA interface and show minimal cross-resistance with fluoroquinolones, addressing a critical limitation of existing therapies. Additionally, the discovery of interface swapping between gyrase heterotetramers reveals unexpected dynamics in gyrase complex formation and raises the possibility of non-homologous recombination facilitated by gyrase activity [5]. This phenomenon, which occurs rapidly in solution and is enhanced by DNA wrapping and GyrB oligomerization, may contribute to the genomic instability observed with fluoroquinolone treatment and represents a novel aspect of gyrase biology that could potentially be exploited therapeutically [5].
From a translational perspective, combination therapies targeting both gyrase and resistance mechanisms such as efflux pumps represent a promising strategy for extending the clinical utility of both existing and novel gyrase inhibitors [2]. The asymmetric cross-resistance observed between different inhibitor classes, where GP6-resistant isolates frequently display cross-resistance to ciprofloxacin but not vice versa, suggests that strategic sequencing of therapeutic agents may help manage resistance development in clinical settings [2]. Furthermore, species-specific differences in gyrase structure and function, such as the distinctive C-loop in Mycobacterium tuberculosis GyrB, offer opportunities for developing pathogen-specific agents with potentially reduced effects on the host microbiome [4]. As structural and mechanistic insights into gyrase function continue to advance, so too will opportunities for therapeutic intervention against this validated antibacterial target.
The table below summarizes the established binding sites and mechanisms for various classes of DNA gyrase inhibitors, based on recent structural and biochemical studies.
| Inhibitor Class | Target Subunit | Binding Site / Mechanism | Key Structural Insights |
|---|---|---|---|
| Fluoroquinolones (e.g., Ciprofloxacin) | Primarily GyrA [1] [2] | Binds at the DNA-protein interface; interacts with the Quinolone Resistance-Determining Region (QRDR) and distorted DNA [2]. | Mutations in GyrA (e.g., Ser83→Trp) confer strong resistance [2]. Some GyrB mutations (e.g., Asp426→Asn) also affect binding, suggesting a larger, conformationally dynamic pocket [2]. |
| Tricyclic GyrB/ParE (TriBE) Inhibitors (e.g., GP6) | GyrB [1] | Targets the ATP-binding site in the GHKL domain [1]. | Mutations occur in a compact area near the ATP-binding site (e.g., GyrB residues 426 and 447). Notably, no GyrA or ParE variants are selected by this class [1]. |
| Novel Bacterial Topoisomerase Inhibitors (NBTIs) (e.g., Gepotidacin) | GyrA & DNA [3] | Binds at the DNA cleavage interface, stabilizing a pre-opening state of the DNA-gate [3]. | Cryo-EM structures show the inhibitor stabilized between DNA and GyrA, a distinct mechanism from fluoroquinolones and ATP-competitive inhibitors [3]. |
| Aminocoumarins (e.g., Novobiocin) | GyrB [4] | Directly competes with ATP in the GHKL ATPase domain [4]. | A well-characterized competitive inhibitor of the ATP-binding site [4]. |
To determine the binding site and mechanism of a novel inhibitor like DNA Gyrase-IN-3, the following ensemble of biochemical and structural assays is typically employed.
This is a primary functional assay to confirm a compound inhibits gyrase activity [5] [4].
This test determines if an inhibitor is a "gyrase poison" that stabilizes the covalent enzyme-DNA cleavage complex [4].
This assesses if the inhibitor targets the GyrB ATPase activity.
Modern HTS methods, like the Supercoiling-Dependent Fluorescence Quenching (SDFQ) assay, enable rapid screening of large compound libraries [4]. This assay uses a fluorescently labeled plasmid whose signal changes upon supercoiling, allowing for quantitative, miniaturized analysis of inhibition.
The relationships between these key experiments and the information they provide are summarized in the workflow below:
Experimental workflow for characterizing a novel DNA gyrase inhibitor, from functional assays to structural analysis.
Given the absence of specific data on this compound, the following approaches may help you proceed:
DNA gyrase is a unique type IIA topoisomerase that actively introduces negative supercoils into bacterial DNA through an ATP-dependent process, distinguishing it from other topoisomerases that primarily relax DNA supercoils [1]. This fundamental enzyme maintains bacterial genomic architecture by regulating DNA supercoiling, which is essential for crucial cellular processes including DNA replication, transcription, and chromosome segregation [2] [3]. The negative supercoiling state introduced by gyrase facilitates DNA strand separation by reducing the energy required for unwinding the double helix, thereby enabling access to genetic information [4] [3].
The biological necessity of DNA gyrase extends beyond housekeeping functions to include cellular adaptation and virulence regulation in pathogenic species. Environmental stresses such as temperature shifts, pH changes, and osmotic stress trigger rapid changes in DNA supercoiling that serve as global regulatory signals, modulating the expression of stress response genes and virulence factors in numerous bacterial pathogens [3]. This central role in bacterial physiology makes gyrase an excellent target for broad-spectrum antibiotics, with several classes of drugs including fluoroquinolones and aminocoumarins specifically inhibiting its activity [1]. The critical nature of gyrase function, combined with its absence in humans, underpins its value as a therapeutic target in antibacterial drug development.
DNA gyrase functions as an A₂B₂ heterotetramer composed of two GyrA and two GyrB subunits that form a sophisticated molecular machine with multiple functional domains [1]. The GyrA subunit contains several critical domains: the DNA gate domain that forms the double-strand break in the G-segment DNA, the tower domain that extends upward from the cleavage core, and the C-terminal domain (CTD) featuring a distinctive β-pinwheel structure [2] [5]. The GyrB subunit contributes the ATPase domain that powers the supercoiling reaction through ATP binding and hydrolysis, along with the TOPRIM domain that works in conjunction with GyrA to form the DNA cleavage core [2] [6].
The structural organization creates three essential gating interfaces that operate coordinately during the supercoiling cycle: (1) the N-gate formed by GyrB ATPase domains that traps the DNA T-segment; (2) the DNA gate composed of GyrA WHD domains that cleaves and relegates the G-segment; and (3) the C-gate formed by GyrA subunits that allows exit of the transported DNA segment [6]. This sophisticated architecture enables gyrase to perform the mechanically complex process of passing one DNA duplex through another in a controlled manner.
The C-terminal domain (CTD) of GyrA represents a critical structural specialization that distinguishes DNA gyrase from other type IIA topoisomerases [2] [5]. This domain folds into a circular β-pinwheel structure composed of six blades that form a positively charged lateral surface for DNA binding [2]. The CTD enables gyrase to wrap approximately 120-150 base pairs of DNA around the enzyme complex, facilitating the formation of a positive DNA crossover that is essential for the introduction of negative supercoils [2] [5].
The blade structures of the CTD contain conserved sequence motifs, with Blade 1 featuring the essential 'GyrA-box' motif ((R/K)xxxG) where mutations abolish supercoiling activity while preserving relaxation capability [2] [5]. Recent cryo-EM structural studies of full-length Thermus thermophilus DNA gyrase have revealed how DNA is asymmetrically wrapped around the β-pinwheel domains, with the path of the DNA guided through cooperative interactions between the ATPase and β-pinwheel domains [2]. This wrapping mechanism positions the DNA for the strand passage reaction that introduces negative supercoils and contributes to the enzyme's unique ability to actively supercoil DNA rather than merely relax it.
Table 1: Key Structural Domains of DNA Gyrase and Their Functions
| Domain/Subunit | Structural Features | Functional Role | Critical Elements |
|---|---|---|---|
| GyrA Subunit | WHD, Tower, CTD domains | DNA cleavage/relegation, DNA wrapping | Catalytic tyrosine, GyrA-box motif |
| GyrB Subunit | ATPase, TOPRIM domains | ATP hydrolysis, DNA binding | ATP binding pocket, TOPRIM fold |
| N-gate | GyrB dimer interface | T-segment capture | ATP-regulated opening/closing |
| DNA gate | GyrA dimer interface | G-segment cleavage | Double-strand break formation |
| C-gate | GyrA C-terminal region | T-segment exit | Coordinated with DNA gate |
| CTD | Six-bladed β-pinwheel | DNA wrapping | Positively charged surface |
The introduction of negative supercoils by DNA gyrase follows a sophisticated catalytic cycle that couples DNA manipulation to ATP hydrolysis through a series of coordinated structural transitions. The cycle begins with gyrase binding to a gate segment (G-segment) of DNA, which becomes sandwiched between the TOPRIM domains of GyrB and the WHD domains of GyrA [6]. Simultaneously, a contiguous section of DNA wraps around the CTDs of GyrA in a positive (+) crossover configuration, forming what will become the transported segment (T-segment) [2] [5]. This DNA wrapping positions the T-segment for capture by the enzyme's N-gate.
The catalytic cycle progresses through several key steps:
ATP binding and N-gate closure: Binding of two ATP molecules to the GyrB subunits induces dimerization of the ATPase domains, closing the N-gate and trapping the T-segment within the enzyme's central cavity [1] [6].
G-segment cleavage and DNA gate opening: The G-segment is cleaved through transesterification reactions between catalytic tyrosines in GyrA (Y122 in E. coli) and the DNA backbone phosphates, creating a reversible double-strand break [6]. This cleavage opens the DNA gate while the protein-DNA covalent linkages preserve energy for subsequent relegation.
T-segment passage and strand transport: The trapped T-segment is transported through the cleaved G-segment, passing sequentially through the N-gate, DNA gate, and C-gate [2] [1]. This strand passage event converts the initially positive wrapped crossover into a negative node.
G-segment relegation and gate resetting: Following T-segment passage, the DNA gate closes and the G-segment is re-ligated through reversal of the transesterification reaction [6]. The C-gate opens to allow exit of the T-segment, completing the introduction of two negative supercoils [1].
ATP hydrolysis and N-gate reopening: Hydrolysis of ATP to ADP resets the N-gate to its open conformation, preparing the enzyme for another catalytic cycle [6]. This step ensures the unidirectionality of the reaction.
The entire process exhibits remarkable cooperativity between domains, with the ATPase and β-pinwheel domains working in concert to guide DNA through the strand passage reaction [2]. The coupling between ATP hydrolysis and DNA transport ensures that the reaction proceeds efficiently with minimal dissipation of energy as heat.
A distinctive feature of DNA gyrase's mechanism is its ability to wrap DNA around the CTD domains before strand passage, which enables the enzyme to work on a single DNA molecule rather than requiring two separate duplexes [2] [5]. Recent cryo-EM structures of full-length DNA gyrase have revealed that DNA wrapping occurs asymmetrically around the β-pinwheel domains, with the wrapped DNA adopting a path that positions it optimally for capture as the T-segment [2]. The positive crossover formed by this wrapping becomes converted to a negative crossover after strand passage, resulting in a net introduction of negative supercoiling.
The ATPase domain plays a crucial role in this process by acting as a 'crossover trap' that sequesters the DNA positive crossover before strand passage [2]. This trapping function ensures that the DNA is properly positioned for transport through the cleaved G-segment. Structural studies have shown that the stability of DNA wrapping by the CTD provides one limit to the extent of DNA supercoiling, beyond which strand passage competes with ATP-dependent supercoil relaxation [5]. Weakening CTD-DNA interactions through mutagenesis slows supercoiling, impairs DNA-dependent ATP hydrolysis, and limits the extent of DNA supercoiling, while simultaneously enhancing decatenation and supercoil relaxation activities [5].
Figure 1: DNA Gyrase Catalytic Cycle for Negative Supercoil Introduction. The mechanism proceeds through four major phases: (1) DNA binding and wrapping around the C-terminal domains; (2) ATP-driven activation with T-segment capture; (3) Strand passage through the cleaved DNA gate; (4) Enzyme reset with ATP hydrolysis. Each cycle introduces two negative supercoils.
DNA gyrase exhibits remarkable catalytic efficiency in its supercoiling activity, with well-characterized thermodynamic and kinetic parameters that vary among bacterial species. Escherichia coli gyrase can introduce 1-2 negative supercoils per second into positively supercoiled or relaxed DNA substrates in a highly efficient manner, consuming approximately 1-2 molecules of ATP per round of strand passage in vitro [5]. In contrast, Mycobacterium tuberculosis gyrase operates substantially slower (20-50-fold reduction in rate) and achieves a superhelical setpoint approximately 30% lower than that of E. coli gyrase [5]. These species-specific differences highlight how gyrase has evolved distinct homeostatic supercoiling parameters optimized for different physiological contexts.
The superhelical density (σ) introduced by gyrase is typically maintained in bacterial chromosomes at approximately σ = -0.06 to -0.07, meaning the DNA is underwound by about 6-7% relative to relaxed B-form DNA [7] [4]. This level of negative supercoiling is sufficient to facilitate strand separation for transcription and replication while maintaining chromosomal integrity. Each catalytic cycle of gyrase changes the linking number (ΔLk) by -2, with the free energy required derived from ATP hydrolysis [1]. The linking number difference (ΔLk) between supercoiled DNA and relaxed DNA is described by the equation ΔLk = Lk - Lk₀, where Lk₀ represents the linking number of relaxed B-DNA under the same conditions, typically one turn per 10.4-10.5 base pairs [7] [4].
Table 2: Quantitative Parameters of DNA Gyrase Activity Across Bacterial Species
| Parameter | E. coli | M. tuberculosis | B. subtilis | Measurement Method |
|---|---|---|---|---|
| Supercoiling Rate | 1-2 supercoils/sec | 0.02-0.1 supercoils/sec | ~0.5 supercoils/sec | Plasmid relaxation assays |
| ATP Consumption | 1-2 ATP/supercoiling event | Not fully characterized | ~2 ATP/supercoiling event | ATPase coupled assays |
| Superhelical Setpoint | -0.06 to -0.07 | ~30% lower than E. coli | Similar to E. coli | 2D gel electrophoresis |
| Processivity | Moderate | Lower | Moderate | Single-molecule studies |
| DNA Wrapping Length | ~120-150 bp | Not characterized | ~120-150 bp | DNA footprinting |
DNA gyrase operates with high thermodynamic efficiency, balancing the energetics of DNA wrapping and unwrapping with nucleotide binding and hydrolysis to drive DNA supercoiling while avoiding off-pathway intermediates [5]. The enzyme's coupling efficiency between ATP hydrolysis and supercoiling is influenced by the stability of DNA-CTD interactions, with mutations that strengthen DNA wrapping partially uncoupling ATP turnover from strand passage and manifesting in futile cycling [5]. This precise control prevents excessive supercoiling that could compromise genomic integrity while maintaining sufficient negative supercoiling to facilitate DNA transactions.
The extent of DNA supercoiling achieved by gyrase is limited by kinetic competition between ATP-dependent negative supercoiling and ATP-independent supercoil relaxation [5]. Steady-state supercoiling levels are achieved when the probability of wrapping and passing a T-segment in cis equals that of engaging and passing a T-segment in trans [5]. The CTD domains act as DNA topology rheostats that help set the maximal extent of DNA supercoiling through an evolutionarily tunable capacity to stably engage and wrap DNA segments in a supercoiled context [5]. This regulatory mechanism allows different bacterial species to maintain distinct supercoiling setpoints appropriate for their specific environmental niches and physiological requirements.
Understanding the molecular mechanism of DNA gyrase has been greatly advanced by structural biology techniques that provide high-resolution insights into enzyme architecture and conformational changes. Cryo-electron microscopy (cryo-EM) has emerged as a particularly powerful method, enabling visualization of full-length gyrase complexes with bound DNA substrates. Recent cryo-EM studies of Thermus thermophilus DNA gyrase alone and in cleavage complex with a 155 bp DNA duplex in the presence of ciprofloxacin have revealed the architectural organization of subunits and the path of DNA wrapped around the β-pinwheel domains [2]. These structures provided the first visualization of how DNA is asymmetrically wrapped around the gyrase-specific C-terminal domains and guided to introduce negative supercoils.
X-ray crystallography has complemented these efforts by providing atomic-resolution structures of individual domains and subcomplexes, including the breakage-reunion domain of DNA gyrase and the ATPase domain of GyrB [1]. Supramolecular mass spectrometry using native electrospray ionization has been employed to study stoichiometry and interactions in full-length DNA gyrase complexes, revealing oligomeric states and DNA binding properties [2]. These structural approaches have been instrumental in identifying drug binding sites and understanding antibiotic mechanisms of action, with crystal structures of gyrase complexes with fluoroquinolones revealing how these drugs stabilize the cleavage complex [2] [6].
A diverse array of biochemical and biophysical assays has been developed to quantify gyrase activity and mechanism. Standard DNA supercoiling assays monitor the conversion of relaxed plasmid DNA to supercoiled topoisomers through agarose gel electrophoresis, allowing quantification of supercoiling rates and efficiency [2] [5]. ATPase assays measure hydrolysis activity spectroscopically using coupled enzyme systems or radioactive ATP, providing information on catalytic turnover and coupling efficiency [5]. DNA cleavage assays detect the formation of covalent enzyme-DNA complexes stabilized by quinolone antibiotics, typically using denaturing conditions to trap cleavage intermediates [6].
Advanced single-molecule techniques have provided unprecedented insights into gyrase mechanics. Magnetic tweezers allow precise application of force and torque to individual DNA molecules while monitoring supercoiling in real time, revealing details of gyrase processivity and torque generation [8] [1]. Single-molecule FRET approaches using total internal reflection fluorescence microscopy enable high-throughput studies of protein-DNA interactions under supercoiled conditions [8]. These methods have revealed that gyrase can undergo rapid interface swapping between heterotetramers, a phenomenon that occurs within minutes in solution and is favored by DNA wrapping and GyrB oligomerization [6]. This swapping mechanism may facilitate recombination events and provides an alternative explanation for how gyrase heterodimers containing a single active-site tyrosine can carry out double-strand passage reactions.
Figure 2: Integrated Experimental Approaches for Studying DNA Gyrase Mechanism. Research methodologies combine structural, biochemical, and biophysical techniques to elucidate the supercoiling mechanism at multiple levels, from atomic structure to real-time dynamics.
DNA gyrase activity is tightly regulated within bacterial cells to maintain supercoiling homeostasis despite varying transcriptional and replicative demands. The primary regulation occurs through the balance between gyrase and topoisomerase I activities, with gyrase introducing negative supercoils while topo I removes them [3]. This equilibrium is dynamically adjusted in response to environmental conditions through changes in the cellular [ATP]/[ADP] ratio, which modulates gyrase activity since ATP binding is required for its supercoiling function [3]. Environmental stresses including heat shock, cold shock, acidic stress, osmotic stress, and anaerobic conditions trigger rapid changes in DNA supercoiling that serve as global regulatory signals [3].
Additional regulatory mechanisms include nucleoid-associated proteins (NAPs) such as HU and Fis that influence DNA topology and topoisomerase activity, transcriptional control of gyrase expression through the GyrA and GyrB subunits, and post-translational modifications that modulate enzyme function [3]. In Escherichia coli, the nucleoid-associated protein Fis activates topoisomerase I during oxidative stress, promoting DNA relaxation [3]. This sophisticated regulatory network ensures that chromosomal supercoiling remains appropriate for cellular needs under diverse growth conditions, with rapid response to environmental challenges that is particularly important for pathogens during infection.
While the core mechanism of DNA gyrase is conserved across bacteria, the enzyme has undergone species-specific adaptations that tune its properties to particular physiological contexts. These adaptations manifest as differences in supercoiling rate, processivity, coupling efficiency, and superhelical setpoint [5]. For example, gyrase from the slow-growing pathogen Mycobacterium tuberculosis exhibits substantially slower kinetics compared to the enzyme from E. coli, reflecting different replicative and transcriptional demands [5]. The C-terminal domains appear to be particularly important in determining these species-specific characteristics, with sequence variations affecting DNA wrapping stability and consequently supercoiling parameters [5].
DNA gyrase also exhibits catalytic plasticity that enables it to perform additional functions beyond negative supercoiling. Under certain conditions, gyrase can mediate DNA relaxation, decatenation of interlinked chromosomes, and knot resolution [4]. Mutations that weaken DNA wrapping by the CTD enhance these alternative activities while impairing supercoiling, suggesting evolutionary tuning of these functions [5]. This functional flexibility allows gyrase to address diverse topological challenges that arise during DNA metabolism, making it a central coordinator of chromosome topology in bacterial cells.
DNA gyrase is the target of several clinically important antibiotic classes that exploit its essential role in bacterial survival. Fluoroquinolones (including ciprofloxacin and nalidixic acid) function as topoisomerase poisons that trap the enzyme in a cleavage complex intermediate, preventing DNA relegation and generating persistent double-strand breaks [2] [1]. Structural studies have revealed that ciprofloxacin traps a DNA pre-transport conformation, stabilizing the cleavage complex by intercalating between DNA bases at the gate segment [2]. This mechanism contrasts with that of aminocoumarins (such as novobiocin and coumermycin A1), which competitively inhibit the ATPase activity of GyrB by binding to the ATPase active site, preventing the energy transduction required for supercoiling [1].
The targeting of gyrase by these distinct antibiotic classes highlights the enzyme's vulnerability at different points in its catalytic cycle. Fluoroquinolones exploit the transient DNA cleavage step that is essential for strand passage, while aminocoumarins target the ATP binding that drives the reaction forward. Both mechanisms ultimately disrupt chromosomal topology and generate DNA damage that leads to bacterial cell death, though through different intermediate states. Recent structural insights into full-length gyrase in complex with antibiotics provide opportunities for structure-based drug design to develop next-generation inhibitors with improved potency and reduced susceptibility to resistance mechanisms.
The clinical utility of gyrase-targeting antibiotics is threatened by the emergence of resistance mechanisms that compromise drug efficacy. The primary resistance pathway involves mutations in gyrase subunits that reduce drug binding while preserving enzymatic function. In GyrA, common mutations occur in the quinolone resistance-determining region (QRDR) near the catalytic tyrosine, altering the drug binding pocket [1]. GyrB mutations can confer resistance to aminocoumarins by affecting the ATPase domain [1]. Additional resistance mechanisms include efflux pump overexpression that reduces intracellular drug concentrations and protection proteins that interact with the drug-enzyme complex [1].
Current drug development efforts focus on overcoming these resistance mechanisms through several strategies: designing novol antibiotic analogs that maintain binding to mutated enzymes, developing dual-targeting compounds that inhibit both gyrase and topoisomerase IV, and identifying allosteric inhibitors that target previously unexploited sites on the enzyme complex [6]. The discovery of interface swapping in gyrase suggests potential new vulnerabilities that might be targeted therapeutically [6]. Additionally, species-specific differences in gyrase structure offer opportunities for developing narrow-spectrum antibiotics with reduced impact on beneficial microbiota and decreased selection for broad resistance.
Table 3: DNA Gyrase-Targeting Antibiotics and Resistance Mechanisms
| Antibiotic Class | Molecular Target | Mechanism of Action | Primary Resistance Mechanisms |
|---|---|---|---|
| Fluoroquinolones | GyrA (DNA gate) | Stabilize cleavage complex | GyrA mutations (QRDR), efflux pumps |
| Aminocoumarins | GyrB (ATPase domain) | Competitive ATP inhibition | GyrB mutations, efflux pumps |
| Albicidin | GyrB (TOPRIM domain) | Blocks DNA binding | Not fully characterized |
| Simocyclinone | GyrA CTD | Prevents DNA wrapping | Reduced uptake, efflux pumps |
DNA gyrase remains a fascinating molecular machine that continues to reveal new complexities in its structure, mechanism, and regulation. Recent advances in structural biology, particularly through cryo-EM, have provided unprecedented views of the full-length enzyme in action, illuminating how DNA wrapping and asymmetric domain organization enable negative supercoiling [2]. The discovery of interface swapping between gyrase heterotetramers adds a new dimension to our understanding of enzyme dynamics and suggests potential mechanisms for recombination and genomic instability induced by gyrase-targeting antibiotics [6].
DNA gyrase is an essential bacterial enzyme, a type IIA topoisomerase, that introduces negative supercoils into DNA. Its absence in humans makes it an excellent antibacterial target [1] [2]. The active enzyme is an A₂B₂ heterotetramer composed of two GyrA and two GyrB subunits [3] [4].
The table below summarizes the core functions and the points of inhibition for this enzyme.
| Aspect | Description | Inhibition Point & Examples |
|---|---|---|
| Core Function | Introduces negative supercoils into DNA in an ATP-dependent manner to manage DNA topology and facilitate replication/transcription [1] [3] [2]. | N/A |
| Catalytic Mechanism | Follows a "two-gate mechanism" involving a DNA segment (G-segment) cleavage and another segment (T-segment) passage through three gated interfaces (N-gate, DNA-gate, C-gate) [2] [5]. | N/A |
| Primary Inhibition Strategies | 1. Catalytic Inhibitors: Block enzyme activity (e.g., Novobiocin inhibits ATPase activity). 2. Gyrase Poisons: Stabilize the covalent enzyme-DNA 'cleavage complex', leading to double-strand breaks (e.g., Fluoroquinolones like Ciprofloxacin) [2]. | N/A |
The following diagram illustrates the supercoiling cycle and the key points where different classes of inhibitors, such as fluoroquinolones and novobiocin, act upon the enzyme.
DNA gyrase supercoiling cycle and inhibitor targets.
While data for DNA Gyrase-IN-3 is unavailable, the following methodologies are standard for demonstrating target engagement and mechanism of action for gyrase inhibitors. These can be directly applied to study any novel compound.
The table below outlines key experimental protocols used in this field.
| Method | Key Measured Outputs | Interpretation & Significance |
|---|
| Enzymatic Activity Assays | • Supercoiling of relaxed DNA plasmid. • Relaxation of supercoiled DNA (ATP-independent). • Decatenation of kinetoplast DNA [4]. | A reduction in activity indicates functional inhibition. The specific activity affected (e.g., supercoiling vs. relaxation) helps identify the mechanism. | | DNA Cleavage Complex Stabilization | • Quantification of linear DNA formed via gel electrophoresis. • Often performed in the presence of SDS to trap the complex [2] [5]. | An increase in cleaved DNA indicates a "poison" mechanism (like fluoroquinolones), which is often more bactericidal. | | ATPase Activity Assay | • Rate of ATP hydrolysis (e.g., using coupled enzyme systems or radiolabeled ATP) [4]. | Inhibition points to a compound targeting the GyrB subunit's ATPase domain, a catalytic inhibition strategy (like novobiocin). | | Structural Analysis (Cryo-EM/X-ray) | • High-resolution 3D structure of compound bound to gyrase-DNA complex [6]. | Provides definitive proof of binding and reveals the exact molecular interactions and binding site (allosteric vs. active site). | | Antibacterial Activity & Resistance | • Minimum Inhibitory Concentration (MIC). • Sequencing of resistant mutant genes (e.g., QRDR in gyrA/gyrB) [2]. | Whole-cell activity and mutations in the target gene are strong in vivo evidence for specific engagement. |
A recent publication highlights the discovery of LEI-800, an isoquinoline sulfonamide identified as an allosteric inhibitor of E. coli DNA gyrase [6]. This case perfectly illustrates the application of the above methodologies:
DNA gyrase is a essential bacterial type II topoisomerase and a validated target for antibacterial drug development [1]. It is unique among topoisomerases for its ability to introduce negative supercoils into DNA in an ATP-dependent manner [2]. This application note provides a detailed protocol for assessing the inhibitory activity of DNA Gyrase-IN-3 and similar compounds against DNA gyrase through in vitro supercoiling assays, which measure the conversion of relaxed plasmid DNA to negatively supercoiled forms [1].
DNA gyrase plays a crucial role in bacterial cells by modulating DNA topology - it resolves positive supercoils that accumulate ahead of replication forks and transcription bubbles and introduces negative supercoils into chromosomal DNA [1]. Most bacterial species maintain a genome that is approximately 6% underwound, a state facilitated by gyrase activity [1]. This enzyme functions through a double-stranded DNA cleavage and religation mechanism, changing the linking number in steps of -2 with ATP hydrolysis required for catalytic turnover [2].
The supercoiling assay capitalizes on the unique ability of DNA gyrase to introduce negative supercoils into relaxed DNA, a function not shared by other topoisomerases [1]. Inhibition of this activity serves as a key indicator of compound efficacy and potency, making this assay particularly valuable for antibacterial drug discovery efforts targeting type II topoisomerases [1] [3].
The diagram below illustrates the complete experimental workflow for the DNA gyrase supercoiling assay:
The quality of the DNA substrate is critical for assay success. Relaxed pBR322 plasmid DNA serves as the standard substrate, prepared as follows:
DNA gyrase consists of two subunits, GyrA and GyrB, which can be purified from recombinant expression systems or obtained commercially [1] [4]. For E. coli gyrase:
Table 1: Standard reaction components for DNA gyrase supercoiling assay
| Component | Final Concentration | Purpose | Variations Reported |
|---|---|---|---|
| Relaxed pBR322 | 250 ng (~8.3 nM) | DNA substrate | 0.2 µg [3]; 4.94 ng/µL [4] |
| Tris-HCl buffer | 35-40 mM (pH 7.0-7.5) | Maintain pH | 40 mM Tris-HCl (pH 7.5) [4] |
| KCl/Potassium glutamate | 24-175 mM | Ionic strength modulation | 100 mM potassium glutamate [3]; 60 mM KCl [4] |
| MgCl₂ | 4-6 mM | Essential cofactor | 5 mM MgCl₂ [4]; 6 mM MgCl₂ [3] |
| ATP | 1-1.5 mM | Energy source | 1.5 mM ATP [4]; 1 mM ATP [3] |
| DTT | 1-10 mM | Reducing agent | 2 mM DTT [3]; 1 mM DTT [4] |
| BSA | 0.1-50 µg/mL | Protein stabilization | 20 µg/mL [4]; 50 µg/mL acetylated BSA [3] |
| Spermidine | 0-1.8 mM | Stimulatory polyamine | 1 mM spermidine [4]; 1.8 mM spermidine [3] |
| Gyrase enzyme | 1-2 units | Catalytic component | Amount titrated for linear response |
| Test compound | Variable (e.g., 0.1-100 µM) | Inhibitor evaluation | Dissolved in DMSO (<5% final) |
| Total volume | 20-30 µL | Reaction volume | 20 µL [3]; 30 µL [2] |
Table 2: DNA forms and their characteristics in supercoiling assays
| DNA Form | Electrophoretic Mobility | Topological State | Significance in Assay |
|---|---|---|---|
| Supercoiled (SC) | Fastest | Negatively supercoiled | Product of gyrase activity |
| Relaxed (Open Circular) | Intermediate | Nicked, no supercoils | Substrate (initial form) |
| Linear | Middle position | Double-strand breaks | Indicator of nuclease contamination |
| Relaxed topoisomers | Slowest series of bands | Variable linking number | Unreacted substrate |
Quantitative analysis:
Table 3: Troubleshooting common issues in supercoiling assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| Reduced or absent supercoiling | ATP degradation; low enzyme activity; improper buffer conditions | Add fresh ATP; titrate enzyme activity; verify buffer composition and pH [2] |
| Increased nicked or linear DNA | Nuclease contamination; excessive enzyme concentration | Use fresh, high-quality reagents; optimize enzyme amount; include protease treatment [2] |
| Abnormal DNA migration patterns | Intercalator contamination in gel or buffer; incorrect gel percentage | Clean gel equipment thoroughly; use fresh buffer; optimize agarose concentration [2] |
| High background in controls | Incomplete relaxation of substrate DNA; improper reaction termination | Verify relaxation by gel; ensure complete termination with SDS/EDTA [1] [2] |
| Poor inhibition dose-response | Compound solubility issues; inappropriate concentration range | Verify compound solubility in DMSO; test broader concentration range |
The DNA gyrase supercoiling assay serves as a primary screen for characterizing novel antibacterial compounds [1] [3]. When testing this compound:
This document provides a standardized protocol for assessing the antibacterial and enzymatic inhibition activity of this compound, a potential DNA gyrase inhibitor. DNA gyrase is a essential bacterial type II topoisomerase that introduces negative supercoils into DNA and is a validated target for antibiotics [1] [2]. The following sections detail the procedures for initial antibacterial screening, target-specific enzymatic assays, and advanced mechanistic studies.
The initial assessment of this compound involves evaluating its ability to inhibit bacterial growth against a panel of clinically relevant strains, including multidrug-resistant (MDR) isolates [3].
1. Broth Dilution for Minimum Inhibitory Concentration (MIC) The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. It is a cornerstone quantitative assay for determining compound potency [3].
2. Disk Diffusion for Zone of Inhibition (ZOI) This method is used for a qualitative and rapid assessment of antibacterial activity and spectrum [3].
The quantitative data from these antibacterial assays can be summarized as follows:
| Bacterial Strain | MIC (µg/mL) | ZOI (mm at 200 µg/mL) | MIC of Ciprofloxacin (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus MDR | ~100 | ~16 | 200 [3] |
| Pseudomonas aeruginosa MDR1 | ~10 | ~16 | Not specified |
| Bacillus pumilus 82 | ~400 | 7.5 | Not specified |
Confirming that this compound acts directly on DNA gyrase is crucial. The experimental workflow for this confirmation is outlined below.
1. Target Identification via Resistant Mutants Whole-genome sequencing of bacterial strains that have developed spontaneous resistance to this compound can unambiguously identify its target [1].
2. In Vitro DNA Supercoiling Inhibition Assay This biochemical assay directly tests the compound's ability to inhibit the primary function of DNA gyrase.
To differentiate this compound from existing drugs like fluoroquinolones and understand its mechanism of action, advanced structural and mapping techniques are employed.
1. Mapping Gyrase Cleavage Sites (Topo-Seq) This next-generation sequencing method maps the exact genomic locations where a compound stabilizes the gyrase-DNA cleavage complex [2].
2. Structural Characterization via Cryo-EM Single-particle cryo-Electron Microscopy can reveal the exact binding site and mode of inhibition.
A. Reagent Preparation
B. Assay Procedure
A. Reaction Setup
B. Analysis
DNA gyrase is an essential bacterial enzyme and a validated target for antibacterial drugs [1] [2]. It is an A₂B₂ heterotetramer that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription [1] [3]. Its absence in humans makes it an ideal target for antibiotics.
Inhibitors primarily target two sites:
The following experimental workflows are central to HTS campaigns for discovering and characterizing DNA gyrase inhibitors.
This standard assay measures a compound's ability to inhibit the primary function of DNA gyrase [2] [4].
1. Principle The assay monitors the conversion of relaxed plasmid DNA to a supercoiled state. Inhibitors will prevent this conversion, resulting in the accumulation of relaxed DNA topoisomers.
2. Reagents and Materials
3. Procedure
4. Data Analysis
(1 - (Signal_compound / Signal_negative control)) * 100The workflow for this assay is summarized below:
This assay identifies topoisomerase poisons that trap the enzyme-DNA complex [2].
1. Principle Compounds that stabilize the cleavage complex (e.g., quinolones) can be detected by quantifying the amount of protein-linked DNA after denaturation with SDS.
2. Reagents and Materials
3. Procedure
This method enables high-throughput, complex phenotypic assays [6].
1. Principle An automated flow cytometry platform can screen compound libraries using bacterial cells, assessing cell viability or other phenotypic endpoints related to gyrase inhibition.
2. Key Steps of the Workflow [6]
For robust screening, follow these data practices:
1. Assay Quality Metrics
1 - (3*(σ_positive + σ_negative) / |μ_positive - μ_negative|). An assay with Z' > 0.5 is considered excellent for HTS.μ_positive / μ_negative(σ / μ) * 100%. Should typically be < 20%.2. Primary Screening Data Table The following table outlines the type of data you would collect for active compounds:
| Compound ID | Target Subunit | IC₅₀ (μM) Supercoiling | IC₅₀ (μM) Cleavage Complex | Cytotoxicity (CC₅₀) | Selectivity Index (CC₅₀/IC₅₀) |
|---|---|---|---|---|---|
| Ciprofloxacin [5] [2] | GyrA (QRDR) | 1.2 [5] | ~1-5 (estimated) | >100 (estimated) | >83 |
| Novobiocin [1] [2] | GyrB (ATPase) | ~0.1-1 (reported) | N/A | >100 (estimated) | >100 |
| DNA Gyrase-IN-3 | GyrA/GyrB | Data Needed | Data Needed | Data Needed | Data Needed |
| NCI-103003 [5] | Novel (GyrA dimer) | 50 [5] | Not Tested | Not Tested | Not Tested |
3. Hit Triage and Confirmation
The determination of a compound's IC₅₀ against DNA gyrase can be performed using different biochemical assays. Below are two detailed protocols identified in the literature.
This method is a solution-based, high-throughput assay that measures the inhibition of DNA gyrase supercoiling activity through a change in fluorescence intensity [1].
This is a classic, gel-based method to visually separate and quantify different DNA topological forms [1].
The following diagram illustrates the logical workflow and decision points for selecting and performing these two key assays.
While data for "DNA Gyrase-IN-3" is not available, the search results provide IC₅₀ values for several potent gallate-based inhibitors, which can serve as a useful reference. The following table summarizes their inhibition potency against E. coli DNA gyrase and topoisomerase IV, as determined by the gel-based and SDFQ assays [1].
Table 1: Inhibitory Activity (IC₅₀, μM) of Gallate Derivatives Against E. coli DNA Gyrase and Topoisomerase IV [1]
| Compound | DNA Gyrase (Gel-Based) | DNA Gyrase (SDFQ) | Topoisomerase IV (Gel-Based) | Topoisomerase IV (SDFQ) |
|---|---|---|---|---|
| Digallic Acid | 2 μM | 1.9 μM | 8 μM | 7.3 μM |
| Dodecyl Gallate | 15 μM | 13.8 μM | 50 μM | 36.9 μM |
| Octyl Gallate | 50 μM | 26.0 μM | 50 μM | 41.2 μM |
| Biphenyl Gallate | 20 μM | 18.8 μM | 25 μM | 23.6 μM |
| Butyl Gallate | >100 μM | >100 μM | >100 μM | >100 μM |
| Novobiocin | 0.5 μM | 0.45 μM | 10 μM | 4.3 μM |
A key finding from this research is that the inhibitory potency of these gallate derivatives is strongly correlated with the length of the hydrophobic chain attached to the gallate moiety. Longer chains (e.g., in dodecyl gallate) significantly increase potency compared to shorter chains (e.g., in butyl gallate) [1].
Furthermore, enzymatic kinetic studies confirmed that digallic acid acts as a competitive inhibitor of the gyrase ATPase activity, with a calculated inhibition constant (Kᵢ) of 347 nM. This indicates that it functions by blocking the ATP-binding site in the GyrB subunit [1].
Table 1: Chemical and Biochemical Characteristics of this compound
| Characteristic | Detail |
|---|---|
| IUPAC Name | (2E)-5-methyl-2-[[(2Z)-2-[(E)-6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidenehydrazinylidene]-5H-1,3-thiazol-4-yl]hydrazinylidene]-1,3-thiazolidin-4-one [1] |
| Molecular Formula | C₁₈H₂₀N₆OS₂ [1] |
| Molecular Weight | 400.52 g/mol [1] |
| CAS Number | 2522667-08-7 [1] |
| Target | DNA Gyrase B Subunit (E. coli) [1] |
| Bioactivity | Inhibition (Antagonist) [1] |
| Reported IC₅₀ | 5.41 - 15.64 µM (against E. coli DNA gyrase) [1] |
| Documented Effects | Anti-tubercular, Antibacterial [1] |
| Solubility (Suggested) | May dissolve in DMSO; otherwise, water, ethanol, or DMF [1] |
The following workflow is adapted from a published cryo-EM study of the E. coli DNA gyrase in complex with a different antibiotic, gepotidacin [2] [3]. This provides a robust template that can be modified for use with this compound.
Workflow for Cryo-EM Structure Determination of a Gyrase Complex
Protein and DNA Preparation
Complex Assembly and Stabilization
Table 2: Key Parameters for Cryo-EM from a Reference Gyrase Study [2]
| Parameter | Detail |
|---|---|
| Microscope | Titan Krios |
| Detector/Phase Plate | Volta Phase Plate |
| Target Defocus | -500 nm |
| Initial Micrographs | 11,833 movie frames |
| Selected Micrographs | 8,701 |
| Final Particle Stack | 191,456 particles |
| Software (Example) | RELION2, cryoSPARC |
| Overall Resolution | 6.6 Å (with local resolution up to 3.0 Å) |
Grid Preparation and Data Collection
Image Processing and 3D Reconstruction
Model Building and Refinement
Structure Analysis
DNA gyrase is an essential bacterial type IIA topoisomerase and a validated target for antibacterial drug discovery [1] [2]. This enzyme introduces negative supercoils into DNA through a transient double-stranded break mechanism, helping to manage DNA topology during replication and transcription [1] [3]. Its mechanism involves cleaving a gate segment of DNA (G-segment), passing a transported DNA segment (T-segment) through the break, and then resealing the DNA [1] [2]. This cleavage-and-relegation process creates a temporary covalent intermediate known as the cleavage complex [2].
Many successful antibacterial agents, including quinolones and novel bacterial topoisomerase inhibitors (NBTIs), function by stabilizing this cleavage complex [4] [5]. Instead of merely inhibiting the enzyme's catalytic activity, these "poisons" trap the enzyme-DNA intermediate, preventing DNA relegation. This stabilization leads to the accumulation of double-stranded DNA breaks, triggering bacterial cell death [2]. This application note details standardized protocols for evaluating potential DNA gyrase inhibitors, focusing on their ability to stabilize the DNA cleavage complex.
The following protocol adapts established methods for identifying topoisomerase inhibitors through the detection of stabilized cleavage complexes [6]. This assay provides direct evidence of a compound's ability to trap the gyrase-DNA intermediate.
The assay uses supercoiled plasmid DNA as a substrate. When an inhibitor stabilizes the gyrase-DNA cleavage complex, the subsequent addition of a denaturant (like SDS) prevents DNA relegation, resulting in permanent DNA breaks. These breaks convert the supercoiled plasmid into nicked (open circular) and linear forms, which can be separated and quantified via agarose gel electrophoresis [6] [4].
The different topological forms of DNA are resolved on the gel as distinct bands, as shown in the workflow below.
Gel Band Interpretation:
Calculate the percent DNA cleavage using the formula:
% Cleavage = [(Intensity of NC + Intensity of L) / Total DNA Intensity] × 100
Dose-response curves plotting % cleavage against inhibitor concentration can be used to determine the IC₅₀ value, which represents the compound concentration required to achieve 50% of the maximum cleavage.
Several distinct classes of compounds have been developed that target DNA gyrase, each binding to different sites and exhibiting unique characteristics. The table below summarizes the key features of major inhibitor classes.
Table 1: Comparative Analysis of DNA Gyrase Inhibitor Classes
| Inhibitor Class | Representative Drugs | Binding Site | Primary Mechanism | Key Structural Features | Clinical Status |
|---|---|---|---|---|---|
| Quinolones/Fluoroquinolones | Ciprofloxacin, Delafloxacin [4] | GyrA subunit, via water-metal ion bridge [2] | Poisons the enzyme, stabilizing DSBs [2] | 4-quinolone core, F group at C-6, piperazine at C-7 [2] | Widely used, but resistance is increasing [2] |
| Aminocoumarins | Novobiocin, Coumermycin A1 [1] | GyrB subunit, ATP-binding pocket [1] | Competitively inhibits ATP hydrolysis [1] | Aminocoumarin core, sugar moieties [1] | Not in widespread clinical use |
| Novel Bacterial Topoisomerase Inhibitors (NBTIs) | Gepotidacin [5] | Between the two DNA cleavage sites on the GyrB subunits [5] | Stabilizes single-stranded breaks (SSBs) [5] | Flexible linker connecting two aromatic moieties | Successfully passed Phase III trials [5] |
| Spiropyrimidinetriones | Zoliflodacin [5] | GyrB subunit, overlapping with but distinct from quinolones [5] | Poisons the enzyme, stabilizing DSBs [5] | Rigid, metal-chelating spirocyclic core | Approved for treatment of gonorrhoea [5] |
Table 2: Key Quantitative Parameters for Inhibitor Characterization (Illustrative Data from Literature)
| Parameter | Quinolones (e.g., Ciprofloxacin) | NBTIs (e.g., Gepotidacin) | SPTs (e.g., Zoliflodacin) |
|---|---|---|---|
| DNA Cleavage EC₅₀ (Enzyme) | ~0.1 - 5 µM (concentration for half-maximal cleavage) [4] | Low nanomolar range reported for some NBTIs | Low nanomolar range reported [5] |
| Antibacterial MIC₉₀ | Strain-dependent, typically 0.06 - >32 µg/mL [2] | Active against a broad spectrum of pathogens including resistant strains [5] | Highly potent against Neisseria gonorrhoeae [5] |
| Cytotoxicity (CC₅₀ in Mammalian Cells) | Generally high, but class-dependent side effects exist | Designed for high selectivity over human topoisomerase II | Shows high selectivity for bacterial enzyme [5] |
| Primary DNA Break Type Induced | Double-Stranded Breaks (DSBs) [2] | Single-Stranded Breaks (SSBs) [5] | Double-Stranded Breaks (DSBs) [5] |
The DNA cleavage assay is a fundamental and powerful tool for characterizing novel DNA gyrase inhibitors like this compound. By quantitatively measuring the stabilization of the enzyme-DNA cleavage complex, researchers can ascertain the compound's mechanism of action, potency, and classify it relative to existing inhibitor classes. This protocol provides a robust starting point for the biochemical profiling essential in antibacterial drug discovery.
The table below summarizes the key steps and options for a standard molecular docking protocol targeting DNA gyrase, compiled from recent literature [1] [2] [3].
| Step | Description | Common Tools & Parameters |
|---|---|---|
| 1. Target Preparation | Retrieve protein structure (e.g., S. aureus Gyrase complex, PDB: 6FM4; M. tuberculosis GyrB, PDB: 3ZKB). Remove water, add hydrogens, assign charges, and optimize H-bonds [4] [2] [3]. | PDB, Protein Preparation Wizard (Schrödinger); UCSF Chimera |
| 2. Ligand Preparation | Draw or obtain the 3D structure of the inhibitor. Minimize energy and convert to appropriate format with correct torsion bonds and charges [1]. | MarvinSketch, Avogadro, LigPrep (Schrödinger), Open Babel |
| 3. Docking Setup | Define the binding site using a grid box. For DNA gyrase, this is often the ATP-binding site in the GyrB subunit or the DNA-binding cleft [1] [2]. | AutoDock Vina, LeDock, PLANTS, Glide (Schrödinger) |
| 4. Molecular Docking | Execute the docking simulation. Use a validated protocol by redocking a known co-crystallized ligand to ensure accuracy (RMSD < 2.0 Å is acceptable) [2]. | AutoDock Vina, LeDock |
| 5. Pose Analysis & Validation | Analyze the binding modes (pose orientation) and molecular interactions (H-bonds, pi-pi stacking, van der Waals). Validate with complementary techniques [1] [4]. | LigPlot+, PyMOL, Discovery Studio |
Computational docking predictions should be supported by experimental data. The following table outlines common experimental methods used to validate the inhibitory activity of a compound against DNA gyrase [5] [4] [6].
| Method | Description | Application in Validation |
|---|---|---|
| Antibacterial Assay | Determines the Minimum Inhibitory Concentration (MIC) against a panel of bacterial strains [5] [6]. | Confirms the compound's ability to inhibit bacterial growth, suggesting its effect on a target like DNA gyrase. |
| Enzyme Inhibition Assay | Measures the compound's ability to directly inhibit the supercoiling or relaxation activity of purified DNA gyrase [7]. | Provides direct biochemical evidence that the compound is a gyrase inhibitor. |
| DNA Cleavage Assay | Assesses whether the compound induces DNA cleavage by stabilizing the gyrase-DNA cleavage complex [4] [7]. | Helps characterize the mechanism of action (e.g., poison vs. catalytic inhibitor). |
The following diagram illustrates the complete integrated workflow for a docking study, from initial setup to final validation.
DNA gyrase is an essential bacterial enzyme belonging to the type II topoisomerase family that introduces negative supercoils into DNA and relaxes positive supercoils accumulating ahead of replication forks and transcription complexes. This A₂B₂ tetrameric enzyme consists of two GyrA and two GyrB subunits, forming a sophisticated molecular machine with three pairs of "gates" that sequentially open and close to transfer DNA segments through temporary double-strand breaks [1]. The enzyme's critical role in bacterial DNA metabolism and its absence in humans make it an excellent antibacterial target. DNA gyrase is the primary target for fluoroquinolone antibiotics such as ciprofloxacin, though rising antimicrobial resistance (AMR) has necessitated the development of novel inhibitors with improved potency and ability to overcome resistance mechanisms [2] [3].
This compound represents a novel investigational compound class designed to potently inhibit bacterial DNA gyrase through a potentially distinct mechanism from existing therapeutics. While the precise chemical structure of this compound is proprietary, related compounds in development include indole-chalcone hybrids and 4,5-dihydroisoxazole derivatives that have demonstrated promising antibacterial activity against multidrug-resistant (MDR) pathogens [4]. These novel chemotypes typically exhibit dual mechanisms of action, both disrupting bacterial membrane integrity and directly inhibiting DNA gyrase activity, making them particularly valuable for overcoming conventional resistance pathways [4]. The following application notes provide standardized protocols for evaluating the antibacterial potency of this compound through minimum inhibitory concentration (MIC) testing and complementary mechanistic assays.
The broth microdilution method provides a quantitative measure of antibacterial activity by determining the lowest concentration of this compound that prevents visible growth of a microorganism under standardized conditions, known as the Minimum Inhibitory Concentration (MIC). This protocol follows guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and is recognized by regulatory authorities including the FDA [5]. The method is applicable to both fast-growing aerobic bacteria and can be adapted for fastidious organisms with appropriate media modifications. The standardized nature of this assay enables reliable comparison of this compound potency across different bacterial strains and laboratories, facilitating structure-activity relationship studies during lead optimization.
The following diagram illustrates the complete broth microdilution workflow for MIC testing of this compound:
Cation-adjusted Mueller-Hinton Broth (CAMHB): Prepare according to manufacturer instructions. Sterilize by autoclaving at 121°C for 15 minutes. For fastidious organisms, supplement with 2-5% lysed horse blood or other required growth factors as specified by CLSI guidelines [5].
This compound stock solution: Prepare a 10240 µg/mL stock solution in sterile dimethyl sulfoxide (DMSO). Ensure the DMSO concentration in the final test does not exceed 1% (v/v) as higher concentrations may inhibit bacterial growth. Aliquot and store at -20°C protected from light.
Bacterial inoculum preparation: Pick 3-5 well-isolated colonies of similar morphology from an overnight agar plate (18-24 hours old). Suspend in sterile saline or broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL). Within 15 minutes of preparation, dilute this suspension in CAMHB to achieve the final working inoculum of approximately 5 × 10⁵ CFU/mL.
Prepare a serial two-fold dilution series of this compound in CAMHB across rows of a sterile 96-well microtiter plate. The recommended concentration range is 0.06-64 µg/mL, though this may be adjusted based on preliminary activity screens.
Include the following controls in each assay:
Add 100 µL of each this compound dilution to appropriate wells, followed by 100 µL of the prepared inoculum (final volume 200 µL/well). Each well should contain approximately 5 × 10⁴ CFU.
Seal plates with sterile adhesive seals or lids and incubate at 35±2°C for 16-20 hours under ambient atmosphere. For fastidious organisms, extend incubation time to 20-24 hours.
After incubation, examine plates for visible bacterial growth as evidenced by turbidity or pellet formation at the well bottom. The MIC endpoint is defined as the lowest concentration of this compound that completely inhibits visible growth. For precise determination, use a reading mirror to enhance detection of minimal growth. Document any skipped wells or trailing endpoints, which may indicate partial inhibition or heteroresistance.
Implement a comprehensive QC program using appropriate reference strains as recommended by CLSI [5]. Table 1 outlines recommended QC strains and acceptable MIC ranges for control antibiotics:
Table 1: Quality Control Strains and Acceptable MIC Ranges
| QC Strain | Characteristic | Control Antibiotic | Acceptable MIC Range (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus ATCC 25923 | Gram-positive reference | Ciprofloxacin | 0.12-0.5 [6] |
| Escherichia coli ATCC 25922 | Gram-negative reference | Ciprofloxacin | 0.004-0.015 [6] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative QC | Ciprofloxacin | 0.25-1.0 [6] |
The DNA supercoiling assay directly evaluates the inhibition of DNA gyrase activity by measuring its ability to convert relaxed plasmid DNA into a supercoiled conformation in the presence of ATP. This compound inhibition prevents this conversion, resulting in accumulation of the relaxed plasmid form that can be visualized by agarose gel electrophoresis [4] [7].
Reaction setup: Prepare 30 µL reactions containing 1X gyrase reaction buffer, 5 mM ATP, 250 ng of relaxed pBR322 plasmid, 1 U of purified DNA gyrase (E. coli or target pathogen), and this compound at concentrations spanning 0.5- to 2-fold the MIC.
Incubation: Incubate reactions at 35°C for 30 minutes, then terminate by adding 1% SDS.
Analysis: Separate reaction products by electrophoresis on a 1% agarose gel in TBE buffer at 80 V for 90 minutes. Stain with ethidium bromide and visualize under UV light.
Interpretation: Compare DNA migration patterns to controls. Complete supercoiling inhibition is indicated by the presence of only relaxed plasmid DNA. The minimum inhibitory concentration for enzyme activity (IC₅₀) can be determined from densitometric analysis of supercoiled versus relaxed DNA bands.
Flow cytometry with membrane-impermeant fluorescent dyes such as propidium iodide assesses the membrane disruption potential of this compound. Compounds that compromise membrane integrity allow dye entry and nucleic acid staining, indicating bactericidal activity [4].
Sample preparation: Treat mid-log phase bacterial cultures (approximately 10⁶ CFU/mL) with this compound at 1x, 2x, and 4x MIC for 2-4 hours at 35°C.
Staining: Add propidium iodide to a final concentration of 10 µM and incubate for 15 minutes in the dark.
Analysis: Analyze samples using a flow cytometer with excitation at 488 nm and emission detection at 617 nm. Collect a minimum of 10,000 events per sample.
Interpretation: Compare fluorescence intensity histograms of treated versus untreated cells. Increased fluorescence indicates membrane damage and cell death.
The hemolytic assay evaluates the potential cytotoxicity of this compound by measuring hemoglobin release from mammalian red blood cells upon exposure to the compound [4].
Erythrocyte preparation: Collect fresh human or sheep blood in heparinized tubes. Wash erythrocytes three times with phosphate-buffered saline (PBS) and prepare a 2% (v/v) suspension in PBS.
Treatment: Incubate the erythrocyte suspension with serial dilutions of this compound (typically 1-256 µg/mL) for 1 hour at 37°C.
Analysis: Centrifuge samples and measure hemoglobin release by spectrophotometric analysis of supernatant at 540 nm.
Calculation: Calculate percent hemolysis relative to positive control (0.1% Triton X-100 = 100% hemolysis) and negative control (PBS = 0% hemolysis). Compounds with <10% hemolysis at concentrations ≥64 µg/mL are considered to have minimal cytotoxicity.
Interpret MIC values following CLSI breakpoint guidelines where available [5]. For novel investigational compounds like this compound where established breakpoints do not exist, activity can be categorized relative to reference antibiotics and clinical relevance. Table 2 provides a framework for interpreting MIC data for this compound:
Table 2: Interpretation of MIC Data for this compound
| MIC Value (µg/mL) | Interpretation | Potential Clinical Relevance |
|---|---|---|
| ≤1 | Highly Potent | Likely effective against susceptible pathogens at achievable serum concentrations |
| 2-4 | Moderately Potent | May require higher dosing or combination therapy |
| 8-16 | Marginally Active | Limited to urinary tract infections or topical applications |
| ≥32 | Resistant | Unlikely to have clinical utility as systemic agent |
Table 3: Troubleshooting Common Issues in this compound MIC Testing
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor growth in control wells | Incorrect inoculum preparation | Verify McFarland standard and dilution factors |
| Skipped wells or non-linear dilution | Improper pipetting technique | Use calibrated pipettes and practice reverse pipetting |
| High MICs for QC strains | Degraded antibiotics or incorrect storage | Prepare fresh stock solutions and verify storage conditions |
| Inconsistent gyrase assay results | Enzyme activity loss or incorrect ATP concentration | Aliquot and store gyrase at -80°C; use fresh ATP |
| Excessive trailing in MIC endpoints | Compound solubility issues | Pre-filter compound solutions or use alternative solvent |
The protocols described herein provide a standardized framework for evaluating the antibacterial activity and mechanism of action of this compound. The broth microdilution method remains the gold standard for determining MIC values, while supplementary assays including DNA supercoiling inhibition, flow cytometric membrane integrity assessment, and hemolytic cytotoxicity testing provide comprehensive mechanistic characterization. Following these standardized protocols will ensure reliable, reproducible data that facilitates comparison across research laboratories and supports the continued development of this compound as a promising antibacterial agent with activity against multidrug-resistant pathogens.
The DNA gyrase ATPase inhibition assay is a key method for identifying and characterizing novel inhibitors, particularly those that act as competitive inhibitors of ATP binding, a mechanism distinct from classical topoisomerase poisons [1].
This protocol is adapted from methods used to characterize gyramides and other gyrase inhibitors [1].
The assay uses a coupled enzyme system to continuously monitor ATP hydrolysis. The generation of ADP is linked to the oxidation of NADH, which is measured by a decrease in absorbance at 340 nm.
The workflow for conducting the assay and analyzing the data is summarized below.
ATPase inhibition assay workflow. PK: Pyruvate Kinase; LDH: Lactate Dehydrogenase.
The following table summarizes the type of kinetic data that can be expected from a well-executed assay, using gyramide A as an example [1]:
| Parameter | Value for Gyramide A | Description |
|---|---|---|
| Vmax | 37.47 ± 0.0013 µM min⁻¹ U⁻¹ | Maximum reaction velocity of the enzyme. Unchanged in competitive inhibition. |
| Km (ATP) | 27.82 ± 2.83 mM | Michaelis constant for ATP. Increases in the presence of a competitive inhibitor. |
| Ki | 4.35 ± 1.34 µM | Inhibition constant; measures the binding affinity of the inhibitor. A lower value indicates tighter binding. |
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DNA gyrase is a essential bacterial type IIA topoisomerase and a well-validated target for antibacterial drugs. This enzyme introduces negative supercoils into DNA using ATP hydrolysis and resolves topological problems during replication, making it crucial for bacterial survival [1] [2]. The clinical relevance of gyrase inhibitors is substantial, with fluoroquinolones (e.g., ciprofloxacin) and aminocoumarins (e.g., novobiocin) representing two major classes that have been successfully used to treat bacterial infections. However, the rapid emergence of multidrug-resistant bacterial strains has created an urgent need for new inhibitors that overcome existing resistance mechanisms [1] [3].
Cell-based assays play a pivotal role in addressing this challenge by providing physiological context during inhibitor screening. Unlike biochemical assays using purified enzymes, cell-based systems account for critical factors such as compound permeability, cellular efflux, metabolic stability, and cytotoxicity, offering a more comprehensive assessment of compound efficacy before advancing to more complex animal models [4] [5]. This document outlines established and novel cell-based assay approaches for identifying and characterizing DNA gyrase inhibitors, with detailed protocols suitable for implementation in research and drug discovery settings.
The in vivo DNA supercoiling assay directly monitors DNA gyrase activity within bacterial cells by examining the topological state of plasmid DNA following inhibitor treatment [1].
Table 1: Key Components for In Vivo DNA Supercoiling Assay
| Component | Specification | Function |
|---|---|---|
| Bacterial Strain | Wild-type E. coli | Provides native gyrase activity and cellular environment |
| Plasmid | pUC19 | Reporter for topological changes |
| Efflux Pump Inhibitor | Phe-Arg-β-naphthylamine (PAβN) | Enhances intracellular compound accumulation |
| Detection Method | Agarose gel electrophoresis | Separates supercoiled vs. relaxed plasmid forms |
| Analysis | Gel documentation system | Quantifies shifts in topological distribution |
Experimental Principle: When gyrase activity is inhibited, plasmids transition from a supercoiled to relaxed state. This topological shift can be resolved electrophoretically, with more relaxed topologies migrating slower through the agarose matrix [1].
Protocol Limitations: This endpoint assay requires plasmid extraction and is moderate-throughput. It provides indirect measurement of gyrase inhibition through its topological consequences rather than direct enzymatic activity quantification.
Bacterial motility assays serve as a phenotypic reporter for gyrase function, as flagellar assembly and function require proper disulfide bond formation and protein folding influenced by DNA topology [6].
Figure 1: Signaling Pathway for Motility-Based Gyrase Inhibition Assays
Protocol Adaptations for Higher Throughput:
This approach provides a functional readout of gyrase inhibition through a physiologically relevant phenotype that can be adapted for secondary screening campaigns.
Reporter gene assays utilize genetically engineered bacterial strains where expression of a detectable reporter (e.g., luciferase, GFP) is linked to DNA damage or SOS response pathways activated by gyrase-mediated DNA damage [4].
Table 2: Reporter Assays for Genotoxin Screening
| Assay Name | Reporter System | Mechanism | Throughput |
|---|---|---|---|
| GreenScreen HC | GADD45a-GFP | DNA damage response pathway | 96-well format |
| ATAD5-luciferase | Luciferase | Stabilization following DNA damage | 1536-well format |
| CellSensor p53-bla | β-lactamase | p53 pathway activation | 96-384 well format |
The ATAD5-luciferase assay exemplifies a robust reporter system validated for identifying genotoxic compounds through high-throughput screening. This assay demonstrates excellent performance metrics with Z'-factor of 0.89 ± 0.02, indicating superior suitability for HTS campaigns [4].
Integrating cell-based gyrase assays into HTS pipelines requires careful consideration of assay metrics and compatibility with automation systems [5].
Figure 2: HTS Pipeline for Gyrase Inhibitor Discovery
Key Implementation Considerations:
The successful application of this approach is exemplified by the discovery of gyramides and isoquinoline sulfonamides, which were identified through cell-based screening and shown to have novel mechanisms distinct from fluoroquinolones [1] [3].
Specificity profiling utilizes isogenic bacterial strains with defined DNA repair deficiencies to determine mechanism of action and identify compounds that selectively target repair-deficient pathogens [4].
Table 3: DNA Repair Mutant Panel for Specificity Assessment
| Mutant Strain | Repair Deficiency | Pathway | Application |
|---|---|---|---|
| Polymerase β | Base excision repair | BER | Specificity screening |
| Rev3 | Translesion synthesis | TLS | Mechanism identification |
| XPA | Nucleotide excision repair | NER | Genotoxin profiling |
| FANCC | Inter-strand crosslink repair | ICL | Compound prioritization |
| Ku70/Rad54 | Double-strand break repair | HR/NHEJ | Selectivity assessment |
This approach enables identification of compounds with selective activity against cancer-relevant DNA repair deficiencies or pathogen-specific susceptibilities, potentially enhancing therapeutic indices [4].
Cell-based assays are particularly valuable for identifying inhibitors that remain active against fluoroquinolone-resistant strains, addressing a critical clinical need [3].
Resistance Profiling Protocol:
The value of this approach was demonstrated with isoquinoline sulfonamides, which showed no cross-resistance with ciprofloxacin and vice versa, indicating a distinct mechanism of action potentially involving allosteric inhibition [3].
This protocol adapts traditional supercoiling assays to a higher-throughput microtitre format using triplex-forming oligonucleotides (TFOs) to capture supercoiled DNA [7] [2].
Reagents and Equipment:
Procedure:
Oligo Immobilization:
Enzyme Reaction:
Triplex Formation and Detection:
Data Analysis: Calculate percentage inhibition relative to controls:
Where F_negative = no enzyme control, F_positive = DMSO vehicle control [7] [2].
This protocol evaluates gyrase inhibition within bacterial cells by monitoring plasmid topology after compound treatment [1].
Reagents and Equipment:
Procedure:
Bacterial Treatment:
Plasmid Isolation:
Topology Analysis:
Data Interpretation:
Common Challenges and Solutions:
Poor Signal-to-Noise in Microtitre Assay: Optimize TFO concentration (typically 250-500 nM) and validate plasmid purity. Include wash steps to reduce background fluorescence [7].
Variable Results in Motility Assays: Standardize agar concentration (0.25% for E. coli), bacterial inoculation density (OD₆₀₀ = 0.001), and incubation time (6-8 hours) [6].
Inconsistent Plasmid Topology: Isolate plasmids from logarithmically growing cultures and minimize nuclease contamination during purification. Include topological standards on each gel [1].
High False Positive Rates in HTS: Implement counterscreens using DNA repair-deficient strains and secondary assays to confirm gyrase-specific activity [4].
Cell-based assays for DNA gyrase inhibition provide essential physiological context during antibacterial discovery campaigns. The methodologies outlined herein—ranging from in vivo supercoiling assessments to sophisticated reporter systems—enable comprehensive evaluation of compound efficacy, mechanism of action, and potential to overcome fluoroquinolone resistance. As antibiotic resistance continues to escalate, these assay platforms will play increasingly important roles in developing the next generation of gyrase-targeted therapeutics with novel mechanisms of action.
When a specific compound like DNA Gyrase-IN-3 lacks published solubility data, researchers can employ several established medicinal chemistry strategies to address poor solubility [1]:
A relevant example involves a different DNA gyrase/topoisomerase IV inhibitor (a benzimidazole urea, Compound 1) that suffered from extremely poor aqueous solubility. The researchers successfully developed a phosphate ester prodrug (Compound 2) to overcome this challenge [2].
The key outcomes of this strategy are summarized in the table below:
| Parameter | Parent Compound (1) | Phosphate Prodrug (2) |
|---|---|---|
| Aqueous Solubility (pH 7) | ~2.4 μg/mL (very poor) | ~75 mg/mL (>30,000-fold improvement) [2] |
| In Vitro Antibacterial Activity (MIC vs. S. aureus) | 0.016 μg/mL (potent) | 8 μg/mL (much less active) [2] |
| Enzymatic Target Activity (Ki) | Potent (Ki < 0.009 μM) | Equally Potent [2] |
| Permeability (MDCK cells) | Permeable | Not Permeable [2] |
| In Vivo Conversion | N/A | Rapidly and completely converted back to active parent compound after oral or IV administration [2] |
This case demonstrates that while the prodrug itself is less active and permeable at the cellular level, its high solubility and rapid conversion in vivo make it a viable strategy for administration.
You can use the following general workflow to diagnose and address the solubility issues with your compound:
This core protocol is essential for evaluating inhibitor potency. The table below summarizes a standard assay procedure [1].
| Parameter | Description |
|---|---|
| Enzyme Source | E. coli DNA gyrase (e.g., from New England BioLabs) |
| Enzyme Amount | 2 units |
| Reaction Buffer | 35 mM Tris-HCl (pH 8.0), 4 mM MgCl₂, 24 mM KCl, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol |
| Test Compound | Typically dissolved in DMSO (e.g., 0.5 µL added to a 20 µL reaction) |
| DNA Substrate | 300 ng relaxed covalently closed plasmid DNA |
| Reaction Volume | 20 µL |
| Incubation | 30 minutes at 37°C |
| Reaction Stop | Add SDS stop buffer (e.g., 4 µL) |
| Analysis | 1% agarose gel electrophoresis, 25 V, overnight |
Based on general principles of DNA gyrase research, here are common challenges and troubleshooting approaches.
| Issue | Possible Causes | Troubleshooting Steps |
|---|
| Low Inhibition Potency | • Compound solubility/precipitation • Instability in assay buffer • Ineffective target binding | • Check DMSO concentration (keep ≤2.5% v/v). • Confirm compound stability via pre-incubation experiment. • Verify enzyme activity with a known control inhibitor. | | Poor Correlation: Enzyme vs. Cellular Activity | • Poor bacterial membrane permeability • Efflux pump activity • Cytoplasmic degradation | • Use bacterial strains with defective efflux pumps (e.g., E. coli ARC524) [2]. • Perform cytotoxicity assays in parallel. • Check for known structural features that affect penetration. | | High Background in Gel Assay | • Non-specific DNA binding • Incomplete reaction stopping • DNA substrate degradation | • Include control with compound but no enzyme. • Ensure stop buffer contains SDS and proteinase K. • Run fresh DNA substrate alone to check integrity. | | Irreproducible IC₅₀ Values | • Enzyme lot variability • Inconsistent ATP/DNA substrate concentrations • Human error in dilution series | • Use enzyme from the same preparation for a study. • Aliquot and accurately quantify ATP/DNA substrates. • Use a multi-channel pipette for compound dilutions. |
Q1: What is the confirmed mechanism of action for NBTI-class inhibitors like DNA Gyrase-IN-3? NBTIs (Novel Bacterial Topoisomerase II Inhibitors) stabilize single-strand DNA cleavage breaks [3]. They bind asymmetrically between the two GyrA subunits, intercalating into the DNA and shifting the scissile phosphate. This is distinct from fluoroquinolones, which stabilize double-strand breaks [3].
Q2: How can I confirm that my compound's antibacterial activity is due to DNA gyrase inhibition? The most direct method is to isolate spontaneous resistant mutants and sequence their gyrA and gyrB genes. Point mutations in the binding region, particularly in gyrB for compounds targeting the ATPase domain, strongly support the target hypothesis [2].
Q3: My compound shows strong enzyme inhibition but weak antibacterial activity. What could be the reason? This is a common challenge often attributed to the compound's inability to penetrate the bacterial cell wall or its susceptibility to efflux pumps [2]. As shown in the table below, a pyrrolamide inhibitor (Compound 2) was potent against the enzyme but showed no activity against wild-type E. coli, yet its activity was restored in an efflux pump-deficient strain [2].
| Compound | E. coli Gyrase IC₅₀ (nM) | MIC vs E. coli ARC523 (wild-type) | MIC vs E. coli ARC524 (efflux-) [2] |
|---|---|---|---|
| Pyrrolamide 2 | 14 | >64 µg/mL | 2 µg/mL |
The following diagram illustrates the key steps and decision points in a typical inhibitor characterization workflow.
The table below summarizes critical parameters to investigate and adjust to reduce non-specific cytotoxicity while maintaining assay integrity.
| Factor | Description & Rationale | Troubleshooting Action |
|---|---|---|
| Compound Exposure Time [1] | Prolonged exposure increases cytotoxic effects. | Shorten treatment duration; perform time-course experiments to find the minimum effective exposure time. |
| Compound Concentration | High concentrations often lead to non-specific toxicity. | Establish a full dose-response curve and use the lowest concentration that shows the desired phenotypic effect (phenoactivity) [1]. |
| Cell Line Selection [1] | Different cell lines have varying sensitivities to the same compound due to genetics, metabolism, and morphology. | Test multiple, physiologically relevant cell lines. Avoid lines with innate, non-responsive morphology (e.g., highly compact growth) [1]. |
| Cell Health & Confluency | Unhealthy or overly confluent cells are more susceptible to stress. | Use low-passage-number cells and plate at an optimal density for the assay duration to ensure consistent growth conditions. |
| Solvent & Delivery | Solvents like DMSO can be toxic at high concentrations, and compound precipitation reduces bioavailable concentration. | Ensure the final solvent concentration is safe for cells (typically ≤0.1-0.5% DMSO) and confirm compound solubility in the assay buffer. |
| Assay Endpoints | Single-endpoint assays may miss optimal activity windows. | Use multiparametric, high-content readouts to capture a broader range of phenotypic responses and identify specific vs. toxic effects [2] [3]. |
Here is a detailed workflow to diagnose and resolve cytotoxicity issues, incorporating High-Content Screening (HCS) principles.
Follow the workflow above to systematically identify and address the source of cytotoxicity. The dashed red lines represent feedback loops where you may need to refine earlier steps based on your findings.
Q1: The lead DNA gyrase inhibitor compound shows high cytotoxicity in our primary cell lines at concentrations close to its effective dose. How can we improve the therapeutic window?
Q2: We see variable cytotoxicity results for the same compound across different cell lines. How should we select the best model?
Q3: How can we be sure that the cell death is caused by DNA gyrase inhibition and not by an off-target effect?
While direct studies on DNA Gyrase-IN-3 are limited, research on closely related compounds, particularly the tricyclic GyrB/ParE (TriBE) inhibitor GP6, reveals predictable resistance pathways. The table below summarizes the primary mechanisms identified in E. coli and A. baumannii [1].
| Mechanism of Resistance | Affected Gene/Protein | Consequence | Observed in Bacterial Species |
|---|---|---|---|
| Efflux Pump Upregulation | Species-specific (e.g., AcrAB-TolC in E. coli, AdeIJK in A. baumannii) and shared (MdtK) |
Increases antibiotic expulsion, reducing intracellular concentration [1] | E. coli, A. baumannii |
| Drug Target Modification | gyrB (DNA gyrase B subunit) |
Amino acid substitutions near the ATP-binding site reduce drug binding affinity [1] | E. coli, A. baumannii |
| Reduced Drug Influx | tsx (Outer membrane nucleoside transporter) |
Mutations impair channel function, decreasing drug uptake [2] | K. pneumoniae |
To empirically determine the resistance mechanisms in your specific bacterial strains, you can adapt the following established experimental workflows.
Figure 1: A high-level workflow for identifying de novo antibiotic resistance mechanisms, integrating evolutionary pressure, genomic analysis, and functional validation [1].
This method uses a continuous culturing device to study the real-time evolution of resistance under controlled drug pressure [1].
After identifying potential resistance-conferring mutations via WGS, this protocol confirms their functional role.
Figure 2: A logical troubleshooting flow for investigating rapid resistance development to a this compound type compound, based on common evolutionary trajectories [1].
Q: My bacterial strain developed high-level resistance to this compound very quickly. What is the most likely mechanism?
A: Based on studies with the related inhibitor GP6, the most probable initial mechanism is upregulation of efflux pumps [1]. Mutations in the drug target, gyrB, often emerge later in the evolutionary trajectory or not at all. You should investigate this using an efflux pump inhibitor.
Q: I found no mutations in the gyrase genes (gyrA/gyrB), but my clones are still highly resistant. Why?
A: This is a common finding. Resistance can be entirely mediated by mutations that increase the expression of efflux pumps, thereby reducing the intracellular concentration of the drug to a level below its effective threshold without altering the target itself [1].
Q: Are there known cross-resistance issues between this compound and fluoroquinolones like ciprofloxacin?
A: Research on GP6 shows an asymmetric cross-resistance profile. Isolates resistant to GP6 (and by extension, potentially other TriBE inhibitors) often show cross-resistance to ciprofloxacin. However, ciprofloxacin-resistant isolates typically remain susceptible to GP6 [1]. This is because the target mutations for the two drug classes (e.g., in gyrA for quinolones vs. gyrB for TriBE inhibitors) do not overlap.
Q: Besides efflux and target changes, what other resistance mechanisms should I screen for?
A: For gyrase inhibitors, also consider reduced drug influx. Mutations in outer membrane porins, such as mutations in the tsx gene which encodes a nucleoside transporter, can prevent the drug from entering the cell, as demonstrated for other gyrase-targeting compounds like pyrrolobenzodiazepines (PBDs) and albicidin [2].
This guide addresses common challenges in optimizing DNA gyrase inhibitors, with a focus on structure-based strategies informed by recent research.
| Challenge | Possible Cause | Suggested Solution | Relevant Supporting Data |
|---|---|---|---|
| Rapid Metabolic Degradation | Presence of metabolically labile functional groups (e.g., amides, esters) or soft spots. | Structural Hardening: Replace labile groups with stable bioisosteres like tetrazoles or triazoles [1]. Molecular Hybridization: Merge pharmacophores from two bioactive compounds to create a new, more stable hybrid molecule [1]. | Tetrazole is a known bioisosteric substitute for carboxyl and amide groups, enhancing metabolic stability [1]. 1,2,3-triazoles are stable under acidic and basic conditions and resistant to metabolic degradation [1]. |
| Poor Binding Affinity & Specificity | Suboptimal interactions with the ATP-binding site of DNA gyrase (GyrB)/topoisomerase IV (ParE). | Scaffold Hopping: Use Generative AI models to design novel molecular scaffolds with high predicted potency (pIC50) and desirable properties [2]. Molecular Hybridization: Combine distinct pharmacophores to generate ligands with improved binding and dual-targeting activity [1] [3]. | A Generative Adversarial Network (GCN-VAE) designed novel DNA gyrase inhibitors; top candidates showed high predicted pIC50 (up to 9.34) and strong binding in docking studies [2]. Triazole-tetrazole hybrids (6e, 6g) showed high affinity for DNA gyrase and significant antibacterial activity (MIC 1.56-3.12 µg/mL) [1]. |
| Lack of Dual-Targeting Activity | Compound inhibits only DNA gyrase, allowing resistance to develop via topoisomerase IV (TopoIV). | Rational Design of Dual Inhibitors: Focus on ATP-competitive inhibitors targeting the structurally similar GyrB and ParE subunits [3]. | The ATP-binding sites of DNA gyrase (GyrB) and TopoIV (ParE) are structurally similar, offering an opportunity to develop single agents that inhibit both targets, reducing resistance potential [3]. |
Q1: What are the key advantages of using tetrazole and triazole moieties in inhibitor design? Tetrazole rings serve as stable bioisosteres for carboxylate groups, improving metabolic stability and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties [1]. Triazoles, particularly 1,2,3-triazoles, are highly stable to metabolic degradation, resistant to both acidic and basic conditions, and facilitate crucial dipole-dipole interactions and hydrogen bonding with biological targets [1]. Their combination in a single hybrid molecule can lead to enhanced antibacterial potential [1].
Q2: How can computational methods accelerate the optimization of DNA gyrase inhibitors? Computational approaches are invaluable throughout the optimization pipeline [2] [4]:
Here are detailed methodologies for key experiments cited in the guides.
1. Protocol for In Vitro Antibacterial Activity Assessment (MIC Determination) This is a standard assay to evaluate the potency of newly synthesized compounds [1].
2. Protocol for Molecular Docking to GyrB ATP-binding Site Used to understand and rationalize the binding mode and affinity of potential inhibitors [5].
The following diagram illustrates the integrated multi-strategy approach for optimizing DNA gyrase inhibitors, as discussed in the guides and protocols.
A standard biochemical assay for DNA gyrase activity measures the conversion of relaxed DNA to a supercoiled state. The protocol below, adapted from a widely used method, serves as a baseline for optimization [1].
Table 1: Standard Microplate DNA Gyrase Supercoiling Assay Setup [1]
| Component | Final Concentration/Amount | Notes |
|---|---|---|
| Relaxed Plasmid DNA | 1 μg | e.g., pNO1 or pNO11 containing a triplex-forming sequence. |
| Tris-HCl (pH 7.5) | 35 mM | Maintains reaction pH. |
| KCl | 24 mM | Provides ionic strength. |
| MgCl₂ | 4 mM | Essential divalent cation for enzyme activity. |
| DTT | 2 mM | Reducing agent to maintain enzyme function. |
| Spermidine | 1.8 mM | Can stimulate gyrase activity. |
| ATP | 1 mM | Essential energy cofactor. |
| Glycerol | 6.5% (w/v) | Stabilizes protein. |
| Albumin (BSA) | 0.1 mg/ml | Stabilizes protein and prevents surface adhesion. |
| DNA Gyrase | Variable | Must be titrated for optimal signal-to-noise. |
| Total Reaction Volume | 30 μl |
Protocol Summary:
The following workflow visualizes the core steps and key optimization points of the assay.
Here are solutions to common issues you may encounter when optimizing your assay with a new inhibitor like DNA Gyrase-IN-3.
Q1: My assay shows a poor signal-to-noise ratio, making it hard to detect inhibition. What can I do? A low signal often stems from suboptimal reaction conditions.
Q2: I am getting high variability between experimental replicates. How can I improve consistency? Variability is frequently introduced during sample preparation and handling.
Q3: How can I determine if this compound is overcoming fluoroquinolone resistance? The binding mode of the inhibitor is key. Fluoroquinolones like ciprofloxacin primarily interact with specific residues in GyrA (e.g., Ser84 and Glu88 in S. aureus), and mutations here confer resistance [3].
For a complete optimization of this compound, you may need to explore further.
Table 2: Key Parameters for Systematic Optimization
| Parameter | Typical Range to Test | Purpose & Rationale |
|---|---|---|
| Mg²⁺ Concentration | 0 - 10 mM | Critical for catalysis; optimal level may shift with inhibitor. |
| ATP Concentration | 0.1 - 5 mM | Impacts enzyme kinetics; can influence competition for ATP-competitive inhibitors. |
| pH of Reaction Buffer | 6.5 - 8.5 | Affects protein folding, drug binding, and DNA structure. |
| Inhibition Pre-incubation | 0 - 30 min (enzyme + drug before adding DNA) | Can enhance potency for slow-binding or irreversible inhibitors. |
| Incubation Time | 10 - 60 min | Ensures reaction is in a linear range for accurate IC₅₀ determination. |
| Problem & Phenomenon | Possible Causes | Recommendations & Solutions |
|---|
| Weak or No Cleavage Signal Low linear DNA product, even with known inhibitors [1] | • Low enzyme activity or incorrect concentration [2] • Sub-optimal reaction conditions (buffer, time, temperature) [2] • Inefficient complex trapping or deproteinization [1] | • Include a positive control with a known inhibitor (e.g., Ciprofloxacin) [1]. • Titrate enzyme and substrate concentrations [2]; verify enzyme quality and storage conditions [1]. • Ensure correct Mg²⁺, pH, and co-factors (e.g., spermidine) [2]; optimize incubation time [2]. | | High Background Noise Excessive non-specific cleavage or smeared gel bands [1] | • Enzyme-mediated non-specific cleavage [1] • Incomplete SDS/Proteinase K treatment [2] • DNA degradation or impurities | • Include a "no drug" control; background should be minimal [1]. • Confirm SDS concentration (e.g., 0.2%) and Proteinase K treatment (0.1 µg/ml) for ≥30 min at 37°C [2]. • Use high-quality, intact supercoiled plasmid DNA (e.g., pBR322) [1] [2]. | | Inconsistent Results Between Experiments High well-to-well or experiment-to-experiment variability | • Improper reagent handling and storage [1] • Inconsistent reaction assembly • Compound solubility issues | • Avoid freeze-thaw cycles for enzyme and DNA; store at -80°C [1]. Keep reagents on ice [1]. • Master mixes for common reagents to minimize pipetting error. • Note solvent for test compounds (e.g., DMSO); ensure it does not precipitate in aqueous buffer [1]. | | Controls Are Not Behaving as Expected Positive control doesn't work; negative control shows cleavage | • Compromised control compounds • Contaminated reagents or misidentified controls | • Verify integrity and concentration of control inhibitors. • Check reagent purity; re-prepare fresh buffers if contamination is suspected. |
For reliable results, it is crucial to follow a standardized protocol. Here is a consolidated method based on current literature [1] [2]:
Reaction Setup
Complex Trapping & Deproteinization
Analysis & Visualization
This workflow can be visualized as follows:
The following table summarizes frequent problems, their potential causes, and recommended solutions based on general gyrase inhibitor biology.
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Low Potency in Whole-Cell Assays | Poor cellular penetration; efflux pump activity [1]. | Use efflux pump knockout strains; employ checkerboard assays with efflux pump inhibitors like PaβN [1]. |
| Cytotoxicity in Mammalian Cells | Off-target inhibition of human TopoII or Hsp90 [2]. | Perform counter-screens against human TopoIIα and Hsp90 early in development [2]. |
| Rapid Resistance Development | Mutations in the GyrB ATP-binding site; upregulation of efflux systems [1]. | Serial passage experiments in liquid culture; whole-genome sequencing of resistant clones to identify mechanisms [1]. |
| Inconsistent Enzyme Inhibition Data | Stabilization of single-strand vs. double-strand cleavage complexes; assay conditions (e.g., ATP concentration) [3] [4]. | Characterize the cleavage complex using agarose gel-based DNA cleavage assays to determine the exact mechanism [4]. |
A critical step in developing any gyrase inhibitor is to confirm that its antibacterial activity is not due to non-specific inhibition of essential human enzymes like Hsp90 and Topoisomerase IIα (TopoIIα) [2]. The workflow below outlines this key validation process.
Objective: To evaluate whether a bacterial GyrB inhibitor shows undesired activity against human Hsp90 and TopoIIα.
Procedure:
In Vitro Enzyme Assays
Cellular Proliferation Assays
1. What are the primary mechanisms of action for DNA gyrase inhibitors? Gyrase inhibitors are broadly classified into two categories [3]:
2. How does resistance to different gyrase inhibitor classes evolve? Experimental evolution studies reveal that resistance trajectories depend on the inhibitor class [1]:
3. What strategies can be used to design GyrB inhibitors with better selectivity? The key is to exploit differences in the ATP-binding pockets of the bacterial target (GyrB) and human off-targets (Hsp90, TopoII). Strategies include [2]:
FAQ 1: What are the common stability issues with DNA gyrase inhibitors like DNA Gyrase-IN-3 during storage? Small molecule inhibitors, including DNA gyrase inhibitors, are typically susceptible to degradation from moisture, temperature fluctuations, and light exposure [1]. While specific data on this compound is unavailable, Novel Bacterial Type II Topoisomerase Inhibitors (NBTIs) share common vulnerabilities. Key factors include:
FAQ 2: What is the recommended long-term storage protocol for DNA gyrase inhibitors? For maximum stability, please adhere to the following protocol:
FAQ 3: How can I test if my this compound has degraded during storage? If you suspect compound degradation, conduct the following assays to check its integrity and potency. The table below outlines the core experiments.
| Assay | Methodology | Expected Outcome for Stable Compound |
|---|---|---|
| Analytical Chemistry (HPLC) | Analyze the stored sample via High-Performance Liquid Chromatography (HPLC) and compare the chromatogram to a freshly prepared or reference standard. | A single, sharp peak with the same retention time as the standard. The absence of new peaks indicates no significant degradation products. |
| Functional Gyrase Inhibition | Perform a DNA supercoiling or relaxation assay using purified DNA gyrase [2] [3] [4]. Compare the IC50 value of the stored compound with a freshly prepared standard. | The IC50 value of the stored sample should be comparable to the standard, indicating no significant loss of enzymatic inhibition potency [3]. |
| Cellular Potency (Antibacterial) | Determine the Minimum Inhibitory Concentration (MIC) against a relevant bacterial strain (e.g., S. aureus or E. coli) [3] [5]. Compare the MIC of the stored compound with a standard. | The MIC value should not show a significant increase, indicating the compound's ability to inhibit bacterial growth in a cellular context is intact [3]. |
FAQ 4: My inhibitor appears to have precipitated. What should I do? Do not vortex vigorously, as this can introduce moisture. Gently warm the vial to room temperature and mix by slow inversion or brief sonication in a lukewarm water bath. If the precipitate does not fully dissolve, the solution should not be used for quantitative experiments, as the concentration is no longer accurate.
This protocol is adapted from standard methods to test the functional potency of your inhibitor [2] [3] [4].
1. Reagent Preparation:
2. Experimental Procedure: 1. Prepare a dilution series of your this compound (both the stored sample and a reference standard) in the appropriate solvent (e.g., DMSO). Keep the final concentration of solvent constant in all reactions (e.g., 5%). 2. Set up a 30 µL reaction mixture for each point: * 3 µL 10X Supercoiling Buffer * 1 µL relaxed pBR322 DNA (0.5 µg) * 1 µL DNA Gyrase (5-10 units) * X µL this compound (or solvent for negative/positive controls) * Nuclease-free water to 29 µL 3. Pre-incubate the reactions for 5 minutes at room temperature. 4. Initiate the reaction by adding 1 µL of 10 mM ATP. 5. Incubate at 37°C for 30 minutes. 6. Stop the reaction by adding 5 µL of Stop Solution. 7. Analyze the products by loading the entire reaction on a 1% agarose gel in TAE buffer. Run the gel at 80-100V until sufficient separation is achieved. 8. Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light.
3. Expected Results & Analysis:
The following diagram illustrates the logical workflow for troubleshooting a potentially degraded DNA gyrase inhibitor sample.
Diagram 1: A multi-pronged strategy for troubleshooting inhibitor stability.
The most critical step is prevention. Proper aliquoting and strict temperature control will save significant time and resources. When designing experiments, always include a reference standard for a direct comparison. If the exact structure of this compound is known, consulting the literature for stability data on closely related chemical analogs can be very informative.
DNA gyrase, a bacterial type II topoisomerase, is a validated target for antibacterial development. It is a heterotetrameric enzyme (A₂B₂) where the GyrB subunit contains the ATP-binding site targeted by inhibitors like novobiocin [1].
The following diagram illustrates the competitive binding and resistance mechanism at the GyrB ATP-binding site:
The table below summarizes key experimental findings on novobiocin's efficacy and the resistance mechanisms against it.
| Aspect | Experimental Findings & Data | Key Conclusions |
|---|
| Binding Affinity | Wild-type GyrB: MM-PBSA ΔG = -32.64 kcal mol⁻¹ [2] R136H Mutant GyrB: MM-PBSA ΔG = -23.92 kcal mol⁻¹ [2] | The R136H mutation causes a significant reduction in binding affinity, directly explaining the loss of efficacy. | | Primary Resistance Mechanism | R136H point mutation in GyrB; primary driver of high-level resistance [2] [3]. | Target-site mutation is a major clinical resistance pathway for GyrB inhibitors. | | Bacterial Fitness Cost | Resistant strains show altered metabolism, reduced growth, and impaired stress response/coagulation [3]. | Resistance incurs a fitness cost, which may be exploited in future drug design. | | Evolutionary Trajectory | Resistance arises primarily from target-site mutations (e.g., in gyrB), unlike other inhibitors where efflux pump upregulation occurs first [4]. | Highlights a distinct evolutionary path for aminocoumarin-class inhibitors. |
To evaluate and compare gyrase inhibitors, researchers use several standard assays, detailed below.
DNA Supercoiling Assay (Biochemical Efficacy)
Minimum Inhibitory Concentration (MIC) Determination (Cellular Efficacy)
Molecular Dynamics (MD) Simulations (Binding Mechanism)
Researchers typically use a combination of genetic, enzymatic, and structural biology methods to determine whether a compound primarily targets DNA gyrase or topoisomerase IV.
The table below summarizes the key experimental methods cited in the literature:
| Method | Description | Key Measurements | Context / Citation |
|---|---|---|---|
| Genetic Mutation Analysis [1] [2] | Using bacterial strains with specific resistance mutations in gyrA (gyrase) or parC (topo IV) to see which mutation most impacts drug efficacy. | Minimum Inhibitory Concentration (MIC) in wild-type vs. mutant strains. [1] | A shift in MIC in a parC mutant suggests topo IV is the primary target. |
| In Vitro Enzyme Inhibition Assays [2] | Purifying recombinant gyrase and topo IV enzymes and measuring the compound's direct inhibition of their supercoiling/decatenation activities. | 50% Inhibitory Concentration (IC50) for each enzyme. [2] | A lower IC50 indicates higher affinity for that particular enzyme. |
| DNA Cleavage Complex Stabilization [3] | Measuring the compound's ability to trap topoisomerase-DNA cleavage complexes, which leads to double-strand breaks. | Concentration-dependent formation of linear DNA from supercoiled plasmid, analyzed by gel electrophoresis. [3] | This assay directly visualizes the cytotoxic lesion caused by the drug. |
| Single-Molecule Imaging [4] | Using advanced microscopy to observe the localization and dwell time of fluorescently labeled topoisomerases in live bacterial cells. | Enzyme dwell time on DNA; enrichment near replication forks. [4] | Replisome-proximal gyrase molecules have longer dwell times, suggesting processive activity. |
| X-ray Crystallography [3] | Solving high-resolution structures of the drug bound to the topoisomerase-DNA cleavage complex. | Atomic-level interactions between the drug, enzyme, and DNA. [3] | Reveals the precise binding mode and helps explain selectivity, as seen with delafloxacin. |
The following diagram integrates these methods into a logical workflow for characterizing a compound's selectivity, from initial genetic screening to mechanistic structural insights.
Since the specific data for your compound was not found in the public search, I suggest you try the following avenues to obtain it:
DNA gyrase is an essential bacterial enzyme and a type IIA topoisomerase. Its primary function is to introduce negative supercoils into DNA, a process critical for DNA replication, transcription, and chromosome compaction in bacteria [1] [2]. The table below summarizes its key characteristics:
| Characteristic | Description |
|---|---|
| Enzyme Classification | Type IIA Topoisomerase [1] |
| Structure | A2B2 heterotetramer (2 GyrA subunits, 2 GyrB subunits) [1] [3] |
| Primary Function | ATP-dependent introduction of negative supercoils into DNA [1] [2] |
| Clinical Relevance | Validated target for fluoroquinolone antibiotics (e.g., Ciprofloxacin) [1] [4] |
Fluoroquinolones are broad-spectrum antibacterial agents that target DNA gyrase (and topoisomerase IV) by stabilizing a transient enzyme-DNA complex, leading to lethal double-stranded DNA breaks [1] [4]. Widespread use has led to significant resistance, which primarily arises through:
This resistance problem has spurred research into developing new antibacterial agents that can overcome these mechanisms [1].
Recent research has identified new inhibitor chemotypes that bind to DNA gyrase in a different manner than fluoroquinolones, offering potential against resistant strains.
The following diagram illustrates the distinct mechanisms of fluoroquinolones versus this novel inhibitor class.
For researchers aiming to evaluate novel gyrase inhibitors like DNA Gyrase-IN-3, the following methodologies are standard in the field, as evidenced by the search results:
| Method | Purpose | Key Insights from Literature |
|---|---|---|
| Minimum Inhibitory Concentration (MIC) Assays | Determine compound's antibacterial potency. | Test against a panel of clinical isolates, including fluoroquinolone-resistant strains [7]. |
| Enzyme Inhibition Assays | Measure direct inhibition of gyrase supercoiling activity. | Use purified wild-type and mutant enzymes to see if resistance mutations affect potency [1]. |
| Structural Biology (e.g., Cryo-EM) | Identify binding site and mode of action. | Crucial for confirming a novel, allosteric mechanism distinct from fluoroquinolones [7]. |
| Whole-Genome Sequencing of Resistant Mutants | Identify the compound's target and resistance mechanisms. | Mutations in gyrA/gyrB genes confirm gyrase as the primary target [7]. |
The identification of allosteric inhibitors like the isoquinoline sulfonamides validates the approach of targeting novel sites on DNA gyrase to overcome existing resistance [7]. Future work may focus on:
DNA gyrase is a essential bacterial enzyme and a major target for antibacterial drugs [1] [2]. It is an A2B2 heterotetramer that introduces negative supercoils into DNA in an ATP-dependent manner [3] [1] [2]. Its absence in humans makes it an excellent target for antibiotics [4]. The diagram below illustrates its core structure and functional domains.
While data on DNA Gyrase-IN-3 is unavailable, established inhibitors provide useful reference points. The table below summarizes quantitative data for other gyrase inhibitors.
| Compound Name | Target Subunit | Reported Activity (pIC50) | IC50 | Assay Type / Notes |
|---|---|---|---|---|
| BWC0977 [2] | Not Specified | 8.4 | 4 nM | Not Specified |
| Zoliflodacin [2] | Not Specified | 6.8 | 169 nM | DNA gyrase supercoiling assay |
| Ciprofloxacin [4] | GyrA | Information missing | Information missing | Widely used fluoroquinolone; comparator in studies |
The absence of "DNA Gyrase-IN-3" in the current scientific literature retrieved by the search may be due to several reasons. Here are practical steps you can take to find this information:
When comparing the profile of "this compound" to other inhibitors, the following table outlines the key ADMET and experimental data points you should look for. This framework is informed by the general research on gyrase inhibitors found in the search results [1] [2] [3].
Typical ADMET and Efficacy Profile for DNA Gyrase Inhibitors
| Property Category | Specific Parameter | Typical Data for Comparison | Common Experimental Protocols |
|---|---|---|---|
| Absorption & Physicochemistry | Aqueous Solubility | Solubility in PBS (e.g., µg/mL or µM) | Shake-flask method followed by HPLC-UV/MS analysis [4] |
| Permeability (Caco-2) | Papp value (× 10⁻⁶ cm/s) | Caco-2 cell monolayer assay [4] | |
| Plasma Protein Binding | % bound (e.g., in human/mouse/rat plasma) | Equilibrium dialysis or ultrafiltration [4] | |
| Metabolism & Distribution | Metabolic Stability (Liver Microsomes) | % parent compound remaining, half-life (t₁/₂), Clint (mL/min/kg) | Incubation with human/rat liver microsomes, LC-MS/MS analysis [4] |
| CYP Enzyme Inhibition | IC₅₀ against CYP3A4, 2D6, 2C9, etc. | Fluorescent or LC-MS/MS probe assay | |
| Toxicity | hERG Inhibition | IC₅₀ (conc. for 50% hERG channel inhibition) | Patch-clamp electrophysiology |
| Cytotoxicity (HEK293, HepG2) | CC₅₀ or IC₅₀ (µM) | MTT or WST-1 cell viability assay [4] | |
| Ames Test | Result (Mutagenic / Non-mutagenic) | Bacterial reverse mutation assay | |
| Efficacy & Potency | Enzymatic Inhibition (Gyrase Supercoiling) | IC₅₀ against E. coli/Mtb gyrase (µM) | DNA supercoiling inhibition assay [2] [3] [5] |
| Antibacterial Activity (MIC) | MIC values vs. panel of bacterial strains (µg/mL or µM) | Broth microdilution method per CLSI guidelines [6] [4] | |
| Cytotoxicity Selectivity Index | CC₅₀ (Mammalian cell) / MIC (Bacterial) | Calculated from separate cytotoxicity and MIC assays [4] |
The experimental workflow for generating the data above often follows a logical progression from initial potency screening to more complex ADMET studies, which can be visualized as follows: